Methyl 3-bromo-4-iodobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBMPVAESWCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590174 | |
| Record name | Methyl 3-bromo-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-24-3 | |
| Record name | Methyl 3-bromo-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-4-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Differentiated Dihalogenated Arene
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-4-iodobenzoate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, differentially reactive functional groups on a single scaffold is of paramount importance. This compound is a prime exemplar of such a scaffold. This crystalline solid is not merely an inert intermediate; it is a carefully designed building block offering researchers sequential and site-selective control over molecular elaboration. Its utility stems from the distinct reactivity profiles of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for a tiered synthetic approach in constructing complex molecular architectures.
This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, discuss the experimental methodologies for their determination, and explore the implications of its structural features on its reactivity and application. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Section 1: Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is unambiguously defined by a combination of nomenclature, registry numbers, and structural descriptors.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 249647-24-3 | |
| Molecular Formula | C₈H₆BrIO₂ | [2] |
| Molecular Weight | 340.94 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)I)Br | [1] |
| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [1] |
The structural arrangement of the ester, bromo, and iodo substituents on the benzene ring dictates the molecule's electronic properties, steric profile, and ultimately, its chemical behavior.
Caption: 2D Structure of this compound.
Section 2: Core Physical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions. This compound is a solid at room temperature, with its key physical constants summarized below.
Table 2: Physical Properties of this compound
| Property | Value | Comments | Reference |
| Physical Form | Solid | Crystalline solid under standard conditions. | |
| Melting Point | 56-60 °C | The range suggests a purity of ~97% as commonly supplied. | [3] |
| Boiling Point | 328.1 °C | This is a predicted value; decomposition may occur at this temperature. | [3] |
| Density | 2.059 g/cm³ | Predicted value. | [3] |
Experimental Protocol: Melting Point Determination via the Capillary Method
The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[4] A narrow range close to the literature value indicates high purity, whereas a depressed and broad melting range suggests the presence of impurities.
Causality: This phenomenon, known as melting-point depression, is a colligative property. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to overcome the intermolecular forces and transition to a liquid state.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Tap the open end of a thin-walled capillary tube into the sample pile until a small amount of solid (2-3 mm height) is packed into the sealed end.
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value.[5]
-
Accurate Determination: With a new sample, heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.
Section 3: Solubility Profile
Theoretical Assessment:
-
Polarity: The molecule possesses a polar ester group (-COOCH₃). However, the large, halogenated benzene ring constitutes a significant nonpolar region. This dual nature suggests limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.
-
"Like Dissolves Like": Based on this principle, solvents like ethyl acetate, dichloromethane, chloroform, and tetrahydrofuran (THF) are predicted to be effective. The synthesis procedure, which utilizes an ethyl acetate extraction, confirms its solubility in this solvent.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic way to classify the solubility of an unknown compound, which can also infer the presence of certain functional groups.[6][7]
Step-by-Step Methodology:
-
Solvent Addition: In a small test tube, add ~25 mg of this compound.
-
Dispensing: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH) in portions.[6]
-
Agitation: Vigorously shake the tube for 60 seconds after each addition.
-
Observation: Classify the compound as "soluble" (dissolves completely) or "insoluble" (remains as a solid).[8] The lack of acidic or basic functional groups predicts insolubility in aqueous acid or base.
Caption: Workflow for Qualitative Solubility Determination.
Section 4: Spectroscopic Characterization
Spectroscopic data provides a molecular fingerprint, confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR is invaluable for confirming the arrangement of non-exchangeable protons in a molecule. The published ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is consistent with its structure.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 3.94 | Singlet (s) | 3H | -OCH₃ (Methyl ester protons) | |
| 7.64 | Doublet of doublets (dd) | 1H | Aromatic proton (H-5) | |
| 7.98 | Doublet (d) | 1H | Aromatic proton (H-6) | |
| 8.27 | Doublet (d) | 1H | Aromatic proton (H-2) |
Expert Interpretation:
-
The singlet at 3.94 ppm integrating to 3 protons is characteristic of the methyl ester group.
-
The three distinct signals in the aromatic region (7.6-8.3 ppm) confirm the trisubstituted benzene ring. The specific splitting patterns (doublet, doublet of doublets) and chemical shifts are determined by the coupling between adjacent protons and the electronic effects of the substituents. The H-2 proton is the most deshielded (highest ppm) due to its proximity to the electron-withdrawing ester group and the bromine atom.
Infrared (IR) Spectroscopy
While a specific spectrum is not publicly available, the expected characteristic absorption bands can be predicted based on the functional groups present.
-
~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.
-
~3000-3100 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching vibrations.
-
~2850-2960 cm⁻¹: Weak peaks from the aliphatic C-H stretching of the methyl group.
-
~1450-1600 cm⁻¹: Several peaks of varying intensity due to C=C stretching vibrations within the aromatic ring.
-
~1100-1300 cm⁻¹: Strong peaks corresponding to the C-O stretching of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A cluster of peaks would be expected around m/z 340, corresponding to the molecular weight.
-
Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁹I) will give a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This pattern is a powerful tool for confirming the presence of both Br and I in the molecule. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 340.87 and 362.85, respectively.[9]
Section 5: Synthesis and Purification
This compound is typically synthesized via a Sandmeyer-type reaction from an aniline precursor.
Protocol: Synthesis from Methyl 4-amino-3-bromobenzoate
This procedure involves the diazotization of an aromatic amine followed by displacement of the diazonium group with iodide.
Causality: The amino group is a poor leaving group. It is converted into an excellent leaving group, dinitrogen gas (N₂), via diazotization with nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium salt is then susceptible to nucleophilic attack by iodide ions (from KI).
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 4-amino-3-bromobenzoate (1.0 eq) in a mixture of acetone and 6 M hydrochloric acid.
-
Diazotization: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water dropwise, maintaining the temperature at 0 °C. Stir for 2 hours at this temperature.
-
Iodide Displacement: Slowly add a solution of potassium iodide (KI, ~1.5 eq) in water to the reaction mixture.
-
Warm-up and Reaction Completion: Allow the mixture to gradually warm to room temperature and stir for an additional hour.
-
Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (e.g., 2 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% heptane and gradually increasing the polarity to 20:80 ethyl acetate:heptane) to yield the pure product.
Caption: Synthetic Workflow for this compound.
Section 6: Reactivity and Synthetic Applications
The primary value of this compound in drug development and materials science lies in its capacity for selective, sequential cross-coupling reactions.[10]
The Principle of Differential Reactivity: The utility of this reagent is governed by the difference in bond strength and reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The carbon-iodine bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the stronger carbon-bromine bond.[11][12]
Reactivity Order: C-I > C-Br >> C-Cl
This reactivity hierarchy allows for the selective functionalization at the 4-position (iodo) under milder reaction conditions, leaving the bromo group at the 3-position intact for a subsequent, different coupling reaction under more forcing conditions.
Expert Causality:
-
Mild Conditions for C-I Coupling: To achieve high regioselectivity for the iodo position, mild reaction conditions are crucial. This typically involves lower temperatures, shorter reaction times, and palladium catalysts with less electron-rich ligands.[11]
-
Forcing Conditions for C-Br Coupling: After the iodo position has been functionalized, the less reactive bromo group can be targeted by employing higher temperatures, longer reaction times, or a more reactive catalyst system (e.g., using bulky, electron-rich phosphine ligands).[12]
This stepwise approach provides a powerful and efficient route to complex, unsymmetrically substituted aromatic compounds, which are common motifs in active pharmaceutical ingredients and advanced materials.
Section 7: Safety and Handling
Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as acutely toxic if swallowed.
Table 4: GHS Hazard Information
| Category | Classification | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger |
| Hazard Statement | H301: Toxic if swallowed |
References for Table 4:
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is 2-8°C.[2]
-
First Aid:
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Conclusion
This compound is a strategically valuable synthetic intermediate whose physicochemical properties are well-suited for its role in the precise construction of complex organic molecules. Its solid nature and defined melting point allow for straightforward assessment of purity, while its spectroscopic fingerprints provide clear structural confirmation. Most importantly, the inherent, tiered reactivity of its iodo and bromo substituents offers a powerful tool for regioselective synthesis, enabling researchers in drug discovery and materials science to build molecular complexity in a controlled and efficient manner. A thorough understanding of the properties detailed in this guide is the first step toward leveraging this reagent to its full potential.
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An In-depth Technical Guide to Methyl 3-bromo-4-iodobenzoate: A Strategic Building Block for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3) has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its utility stems not just from its polysubstituted aromatic core, but from the nuanced and differential reactivity of its two distinct halogen atoms. This guide provides a comprehensive technical overview of this reagent, focusing on its synthesis, characterization, and, most critically, its application in site-selective cross-coupling reactions—a cornerstone of contemporary drug discovery and materials science.
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to harness the full synthetic potential of this versatile intermediate.
Core Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in the laboratory. This compound is a solid at room temperature, necessitating appropriate handling and storage to maintain its integrity.[1]
| Property | Value | Source(s) |
| CAS Number | 249647-24-3 | [2][3] |
| Molecular Formula | C₈H₆BrIO₂ | [2][3][4] |
| Molecular Weight | 340.94 g/mol | [2][3] |
| Appearance | Solid / Powder | [5] |
| Melting Point | 56-60 °C | [6] |
| Purity | Typically ≥97% | [2] |
| Storage | 2-8°C, protect from light | [2][3] |
| IUPAC Name | This compound | [1][7] |
| SMILES | COC(=O)c1ccc(I)c(Br)c1 | [2] |
| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Protocol
The most common and reliable synthesis of this compound involves a diazotization-iodination sequence, a variant of the Sandmeyer reaction, starting from the readily available Methyl 4-amino-3-bromobenzoate.[8] This transformation is a cornerstone of aromatic chemistry, allowing for the precise introduction of an iodo group.
Synthetic Rationale
The process begins with the conversion of the primary aromatic amine to a diazonium salt using sodium nitrite under acidic conditions at low temperatures. The low temperature (0 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate. Subsequently, the introduction of potassium iodide facilitates the displacement of the diazonium group with iodide, yielding the target compound. The choice of an iodo substituent is deliberate; the resulting C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, which is the key to the reagent's utility.[9]
Detailed Experimental Protocol: Synthesis
-
Materials : Methyl 4-amino-3-bromobenzoate, Acetone, 6 M Hydrochloric Acid, Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄), Water.
-
Procedure :
-
Dissolve Methyl 4-amino-3-bromobenzoate (1.0 eq.) in a mixture of acetone and 6 M hydrochloric acid.
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.2 eq.) in water and add it dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the mixture at 0 °C for 2 hours to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the potassium iodide solution to the reaction mixture. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 1 hour.[8]
-
Quench the reaction by diluting with water and extract the product into ethyl acetate (2x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., heptane/ethyl acetate gradient) to yield this compound as a solid.[8]
-
Synthesis Workflow Diagram
Caption: Conceptual pathway for sequential cross-coupling reactions.
Application in Pharmaceutical Intermediate Synthesis
This molecule serves as a reactant in the preparation of selective inhibitors and other complex pharmaceutical intermediates. [8][10]The ability to introduce a specific moiety at the C4 position (via the iodo group) and a different one at the C3 position (via the bromo group) allows for the systematic exploration of chemical space around the benzoic acid core, a common scaffold in medicinal chemistry.
Protocol: Site-Selective Suzuki-Miyaura Coupling
To illustrate its practical use, the following is a representative protocol for a site-selective Suzuki-Miyaura coupling reaction targeting the more reactive C-I bond.
-
Objective : To selectively couple an arylboronic acid at the C4 position.
-
Materials : this compound, an Arylboronic Acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄ catalyst, 2M Aqueous Sodium Carbonate (Na₂CO₃) solution, Toluene/DME.
-
Procedure :
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (3 mol%).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., Toluene or DME) and the degassed 2M aqueous Na₂CO₃ solution (2.0 eq.).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting material and the appearance of a new, less polar spot. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the mono-coupled product.
-
Experimental Workflow Diagram
Caption: Workflow for a site-selective Suzuki-Miyaura cross-coupling.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed and causes skin and eye irritation. [1][7][11]
| Safety Aspect | Information | Source(s) |
|---|---|---|
| GHS Pictograms | GHS06 (Toxic) | [11] |
| Signal Word | Danger | [11] |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][7] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1][12] |
| Handling | Handle in a well-ventilated place. Avoid dust formation. Use personal protective equipment (gloves, safety goggles). | [12] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed at 2-8°C. | [2][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [12]|
Conclusion
This compound is more than just another halogenated aromatic compound; it is a sophisticated synthetic tool. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable method for controlled, sequential molecular elaboration. For professionals in drug discovery and materials science, this reagent offers an efficient pathway to novel, complex structures, enabling the rapid generation of compound libraries and the synthesis of precisely designed target molecules. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in advancing scientific research.
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Knochel, P., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem. 2016, 12, 2494–2534. [Link]
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De Jonghe, S., et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Chem. 2021, 107, 104560. [Link]
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synthesis and characterization of Methyl 3-bromo-4-iodobenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-iodobenzoate
Abstract
This compound is a versatile, halogenated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom, allows for selective, stepwise functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with its carboxylic acid precursor. It offers a detailed, step-by-step protocol for its subsequent esterification and a complete workflow for its structural and purity characterization using contemporary analytical techniques. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently approached via a two-step sequence. This strategy ensures high yields and purity by first establishing the core halogenated aromatic ring and then converting the carboxylic acid functionality to the desired methyl ester.
-
Preparation of the Precursor: Synthesis of 3-bromo-4-iodobenzoic acid. This key intermediate contains the requisite dihalogenated pattern on the benzene ring.[3][4]
-
Esterification: Conversion of the synthesized 3-bromo-4-iodobenzoic acid to this compound via Fischer esterification. This classic, acid-catalyzed reaction is a reliable and scalable method for producing esters.[5][6]
This modular approach allows for purification at the intermediate stage, which is critical for achieving a high-purity final product.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols: Synthesis
Step 1: Synthesis of 3-bromo-4-iodobenzoic acid
The synthesis of the dihalogenated carboxylic acid precursor is a critical first step. While various routes exist, a common method involves the direct halogenation of an appropriate benzoic acid derivative. The choice of reaction sequence (i.e., bromination then iodination, or vice-versa) is dictated by the directing effects of the substituents. The carboxylic acid group is a meta-director, while halogens are ortho, para-directors.[7]
(Note: As a specific, peer-reviewed protocol for the synthesis of 3-bromo-4-iodobenzoic acid was not available in the initial search, a generalized procedure based on established electrophilic aromatic substitution principles is provided below. Researchers should adapt this based on available starting materials and perform small-scale trials to optimize conditions.)
Protocol: Bromination of 4-iodobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add elemental bromine (1.0-1.2 eq.) to the solution. To catalyze the reaction, a Lewis acid catalyst like iron(III) bromide (FeBr₃, ~0.1 eq.) is typically added.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. The crude product may precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold water to remove impurities. Recrystallize the crude 3-bromo-4-iodobenzoic acid from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.
Step 2: Fischer Esterification to this compound
Principle of Causality: Fischer esterification is an equilibrium-controlled process.[6] To drive the reaction to completion and maximize the yield of the ester, a large excess of one reactant is used. Given that 3-bromo-4-iodobenzoic acid is the limiting, value-added reagent, methanol is used in vast excess, serving as both a reactant and the solvent. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the methanol.[6]
Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-iodobenzoic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous methanol (20-40 eq.), which acts as both the solvent and reagent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) dropwise.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester product spot.[8]
-
Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude ester. Neutralize the excess sulfuric acid by carefully adding a 10% aqueous sodium carbonate or sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is neutral to basic (pH > 8).[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by either recrystallization (e.g., from methanol or an ethanol/water mixture) or column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product as a solid.[9]
Characterization and Data Analysis
Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound.
Physical and Chemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrIO₂ | [10][11] |
| Molecular Weight | 340.94 g/mol | [10][11] |
| Appearance | Solid | |
| Melting Point | 56-60 °C | [12] |
| CAS Number | 249647-24-3 | [10][11] |
Spectroscopic and Chromatographic Workflow
A multi-technique approach is required for unambiguous characterization.
Caption: A logical workflow for the analytical characterization of the final product.
Expected Analytical Data
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Principle: This technique provides information about the electronic environment and connectivity of hydrogen atoms.
-
Expected Spectrum:
-
~ 8.2 ppm (d, 1H): A doublet corresponding to the aromatic proton ortho to the ester group (C2-H). It is deshielded by the electron-withdrawing ester and appears as a doublet due to coupling with the adjacent C6-H.
-
~ 7.9 ppm (d, 1H): A doublet for the aromatic proton ortho to the iodine atom (C5-H).
-
~ 7.5 ppm (dd, 1H): A doublet of doublets for the aromatic proton between the bromine and the ester group (C6-H).
-
~ 3.9 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.[13]
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
Principle: Identifies all unique carbon atoms in the molecule.
-
Expected Spectrum:
Infrared (IR) Spectroscopy:
-
Principle: Detects the presence of specific functional groups based on their vibrational frequencies.
-
Expected Key Peaks:
-
~ 1720-1740 cm⁻¹: Strong, sharp absorbance characteristic of the ester carbonyl (C=O) stretch.
-
~ 1250-1300 cm⁻¹: Strong absorbance from the ester C-O stretch.
-
~ 3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~ 1600 cm⁻¹: Aromatic C=C ring stretching.
-
Mass Spectrometry (MS):
-
Principle: Determines the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Expected Result:
-
The molecular ion peak (M⁺) should be observed at m/z ≈ 340. A key diagnostic feature will be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at M⁺ and M+2⁺.
-
Safety and Handling
Hazard Identification:
-
3-bromo-4-iodobenzoic acid: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
This compound: Toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin and eye burns. Reacts violently with water.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations should be performed in a well-ventilated chemical fume hood.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, and protected from light.[14]
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An In-Depth Technical Guide to Methyl 3-bromo-4-iodobenzoate: Structure, Properties, and Application in Chemoselective Synthesis
Introduction: Strategic Value in Complex Synthesis
Methyl 3-bromo-4-iodobenzoate is a dihalogenated aromatic ester that has emerged as a highly valuable and versatile building block for researchers in organic synthesis, particularly those engaged in pharmaceutical and materials science discovery. Its strategic utility lies in the differential reactivity of its two halogen substituents—iodine and bromine—which allows for programmed, sequential introduction of molecular complexity. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed exploration of its application in chemoselective cross-coupling reactions, offering field-proven insights for drug development professionals and synthetic chemists.
The core advantage of this reagent is its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[1] This reactivity differential enables chemists to selectively functionalize the 4-position (iodo) while leaving the 3-position (bromo) intact for a subsequent, distinct transformation. This powerful tactic is instrumental in the convergent synthesis of complex biaryl and polyaryl structures, which are common motifs in biologically active molecules.[2]
Molecular Structure and Physicochemical Properties
The molecular integrity and physical characteristics of a reagent are foundational to its reliable application in synthesis. This compound is a solid at room temperature, necessitating appropriate storage to ensure its stability and purity.
Structural and Chemical Identifiers
The structure consists of a benzene ring substituted with a methyl ester group at position 1, a bromine atom at position 3, and an iodine atom at position 4. This specific arrangement is key to its utility in sequential synthesis.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, which are critical for experimental design, including solvent selection and reaction monitoring.
| Property | Value | Source(s) |
| Molecular Weight | 340.94 g/mol | [3][4][5] |
| Monoisotopic Mass | 339.85959 Da | [3] |
| Physical Form | Solid | [5] |
| Melting Point | 56-60 °C | [5] |
| Storage Temperature | 2-8°C, Protect from light | [4] |
Application Spotlight: Chemoselective Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. With this compound, this reaction can be executed with high selectivity at the more labile C-I bond, providing a robust method for synthesizing 4-alkynyl-3-bromobenzoate derivatives. These products are valuable intermediates, as the remaining bromine atom can be targeted in a subsequent coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to build highly functionalized, non-symmetrical molecules.
Mechanistic Rationale for Selectivity
The catalytic cycle for the Sonogashira coupling begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, leading to a significantly faster rate of oxidative addition at the iodinated position. By carefully controlling reaction conditions—such as temperature and catalyst choice—it is possible to achieve near-complete conversion at the C-I bond before significant reaction occurs at the C-Br bond.
Below is a diagram illustrating the catalytic cycle for the selective Sonogashira coupling at the C-I position.
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A Senior Application Scientist's Guide to the Solubility of Methyl 3-bromo-4-iodobenzoate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development and chemical synthesis. It dictates formulation strategies, reaction kinetics, purification methods, and ultimately, bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3-bromo-4-iodobenzoate (CAS: 249647-24-3), a halogenated aromatic ester often used as a building block in organic synthesis.[1][2] Rather than merely presenting data, this document serves as a strategic framework, guiding the researcher through the theoretical prediction of solubility, the selection of appropriate solvents, and the execution of robust experimental protocols. We will explore the physicochemical properties of the target compound, apply fundamental principles of intermolecular forces to forecast its behavior, and provide a validated, step-by-step methodology for quantitative solubility determination.
Physicochemical Profile and Structural Analysis of this compound
Understanding the inherent properties of a molecule is the first step in predicting its solubility.[3] this compound is a solid at room temperature with a melting point between 56-60 °C.[4] Its key structural features—an aromatic ring, an ester functional group, and two different halogen substituents (bromine and iodine)—govern its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIO₂ | [5] |
| Molecular Weight | 340.94 g/mol | |
| IUPAC Name | This compound | [5] |
| CAS Number | 249647-24-3 | |
| Physical Form | Solid | |
| Melting Point | 56-60 °C | [4] |
Structural Analysis for Solubility Prediction:
-
Polarity: The molecule possesses moderate polarity. The ester group (-COOCH₃) introduces a significant dipole moment.[6] However, the large, nonpolar aromatic ring and the bulky, hydrophobic halogen atoms (especially iodine) contribute significant nonpolar character. This dual nature suggests that the compound will not be highly soluble in either extremely polar or completely nonpolar solvents, but rather in solvents of intermediate polarity.
-
Intermolecular Forces: The primary intermolecular forces the molecule can engage in are London dispersion forces and dipole-dipole interactions.[7] The large electron clouds of the bromine and iodine atoms make it highly polarizable, leading to strong dispersion forces. The ester group's permanent dipole allows for dipole-dipole attractions. Crucially, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), meaning it cannot form strong hydrogen bonds with protic solvents, which will limit its solubility in solvents like water or methanol.[8] It can, however, act as a hydrogen bond acceptor at its ester oxygens.[9]
Strategic Solvent Selection: A Predictive Framework
The principle of "like dissolves like" is a foundational concept in predicting solubility.[10] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For a molecule with the mixed characteristics of this compound, a systematic approach to solvent selection is critical. We can categorize solvents to strategically probe the compound's solubility profile.
Caption: Logical framework for selecting solvent classes for solubility screening.
Based on this framework, the most promising solvents for this compound are likely to be polar aprotic solvents, followed by some nonpolar aromatic solvents that can engage in pi-stacking interactions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity. While dispersion forces are present, they are insufficient to overcome the solute's dipole-dipole interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Good match for dispersion forces. The aromatic rings can interact favorably (pi-stacking). Polarity is still a mismatch. |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Best overall match. These solvents have strong permanent dipoles that can interact effectively with the ester group.[11] |
| Polar Protic | Methanol, Ethanol, Water | Very Low | Poor match. The strong hydrogen-bonding network of the solvent would be disrupted without sufficient energetic payback from the solute.[8][9] |
Quantitative Solubility Determination: A Validated Protocol
To move from prediction to quantitative data, a robust experimental method is required. The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility, providing thermodynamically accurate data.[12] It is crucial in early drug development to inform formulation and preclinical testing.[13][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (purity ≥97%)
-
Selected organic solvents (HPLC grade)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge (optional)
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Protocol:
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Place the solute, solvents, and all necessary equipment in a temperature-controlled environment (e.g., 25 °C incubator) and allow them to equilibrate for at least 4 hours. This prevents temperature fluctuations from affecting the measurement.
-
-
Sample Preparation:
-
Add a known volume (e.g., 5.0 mL) of the selected solvent to a scintillation vial.
-
Add an excess amount of this compound to the vial. "Excess" is critical; there must be visible solid material remaining at the end of the equilibration period to ensure the solution is saturated. A starting point is to add approximately 50-100 mg of solid.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for 24 to 48 hours. The extended time is necessary to ensure the system reaches thermodynamic equilibrium.[12] A shorter time may result in an underestimation of the true solubility.
-
-
Phase Separation and Sampling:
-
After equilibration, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to expedite phase separation.
-
Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet at the bottom.
-
-
Filtration and Dilution:
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is non-negotiable as it removes any microscopic, undissolved particulates that would artificially inflate the measured concentration.
-
Dilute the filtered sample to a known final volume (e.g., 10 mL or 100 mL) using an appropriate solvent (typically the mobile phase for HPLC analysis). The dilution factor must be chosen to ensure the final concentration is within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample by interpolating its response against the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution (i.e., the solubility) by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Application of Solubility Data in Research and Development
Obtaining precise solubility data is not an academic exercise; it is a critical step that informs subsequent development.[14]
-
Synthetic Chemistry: Knowledge of solubility allows for the selection of optimal solvents for chemical reactions, ensuring reactants are in the same phase for efficient collision and conversion. It is also fundamental for purification by recrystallization, where a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Drug Formulation: For drug development professionals, solubility is a primary determinant of a drug's bioavailability.[12] Poor aqueous solubility is a major hurdle in formulation.[15] While this compound is an intermediate, understanding its behavior in organic solvents is key to developing processes for creating and purifying the final API. This data guides the choice of excipients and delivery systems (e.g., lipid-based formulations) needed to solubilize a final drug product.[3]
-
High-Throughput Screening (HTS): In early discovery, kinetic solubility assays are often used to quickly rank compounds.[13] The data for this intermediate helps build structure-solubility relationships that can guide the design of new molecules with more favorable properties.
Conclusion
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750019, this compound. Retrieved from [Link].
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H-bond and dipole-dipole interactions between water and COO functional group in methyl benzoate derivatives: Substituent and heteroatom effects. (2017). PubMed. Retrieved from [Link].
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). Retrieved from [Link].
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link].
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OpenStax Chemistry 2e 11.1. (2021, August 30). Thermodynamics of the Dissolution Process [Video]. YouTube. Retrieved from [Link].
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A Technical Guide to Methyl 3-bromo-4-iodobenzoate: Procurement, Applications, and Best Practices for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3) is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzene ring, allows for selective and sequential functionalization. This differential reactivity is particularly advantageous in the construction of complex molecular architectures required for pharmaceutical and agrochemical development. This guide provides an in-depth overview of the commercial availability, key synthetic applications, and critical handling protocols for this reagent, empowering researchers to effectively integrate it into their discovery workflows.
Physicochemical Properties and Specifications
This compound is a solid at room temperature with a molecular weight of 340.94 g/mol .[1][2] Its structure allows for precise manipulation in cross-coupling reactions, making it a strategic choice for multi-step syntheses.
| Property | Value | Source(s) |
| CAS Number | 249647-24-3 | [1][3] |
| Molecular Formula | C₈H₆BrIO₂ | [1][2] |
| Molecular Weight | 340.94 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% or ≥98% | [1][3][4] |
| Melting Point | 56-60 °C | [3] |
| Storage Temperature | 2-8°C, protected from light | [1][3][4] |
| SMILES | COC(=O)c1ccc(I)c(Br)c1 | [1] |
| InChI Key | OIMBMPVAESWCEA-UHFFFAOYSA-N | [1][3] |
Commercial Availability and Supplier Overview
This compound is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are typically offered at 97% or higher. When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Purity Offered | Notes |
| Sigma-Aldrich | 97% | A major global supplier with extensive documentation.[3] |
| Amerigo Scientific | 97% | Specialist distributor for life sciences.[1] |
| ChemScene | ≥98% | Offers services from custom synthesis to commercial production.[4] |
| Guidechem | 95% (customizable) | Connects buyers with various manufacturers, including those in China.[5] |
Core Synthetic Applications: Leveraging Differential Reactivity
The primary utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the 4-position while leaving the 3-position's bromine atom intact for subsequent transformations.
This sequential functionalization is a powerful strategy in drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).
Key Reaction Protocols
1. Suzuki-Miyaura Coupling (Selective at the C-I bond)
This reaction is ideal for introducing aryl or heteroaryl fragments. The milder reaction conditions required to activate the C-I bond typically leave the C-Br bond untouched.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a suitable base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
2. Sonogashira Coupling (Selective at the C-I bond)
This protocol enables the introduction of terminal alkynes, a common moiety in bioactive molecules.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).
-
Solvent and Base: Dissolve the reagents in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-5.0 eq).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by flash column chromatography.
Caption: Quality control workflow for incoming chemical reagents.
Standard Analytical Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any organic impurities. The spectrum should show characteristic aromatic proton signals and a singlet for the methyl ester protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (340.94 m/z for the molecular ion) and assess the purity profile.
-
Melting Point: To provide a quick assessment of purity. A sharp melting point range close to the literature value (56-60 °C) is indicative of high purity. [3]
References
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This compound | C8H6BrIO2. PubChem - NIH. [Link]
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Methyl 4-bromo-3-iodobenzoate 98% - CAS:1257231-51-8. Ruji Biology. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Methyl 3-bromo-4-iodobenzoate
This guide provides an in-depth analysis of the safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) for Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective laboratory operations.
Understanding the Compound: A Risk-Based Perspective
This compound is a halogenated aromatic ester commonly utilized as a building block in organic synthesis.[3] Its molecular structure, featuring both bromine and iodine substituents, makes it a versatile reagent in cross-coupling reactions for the development of complex molecules.[3] However, the same reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards. A proactive approach to safety, grounded in the compound's chemical properties, is paramount.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for anticipating its behavior under various laboratory conditions. This knowledge informs safe storage, handling, and emergency response procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIO₂ | [1][2][4] |
| Molecular Weight | 340.94 g/mol | [1][4] |
| Appearance | Solid | |
| Melting Point | 56-60 °C | |
| Storage Temperature | 2-8°C | [3] |
| Flash Point | 152.24°C | [2] |
Deconstructing the Material Safety Data Sheet (MSDS): A Guide to Hazard Identification and Mitigation
The MSDS is the cornerstone of chemical safety. This section will dissect the key components of the this compound MSDS, translating regulatory classifications into actionable laboratory practices.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. This compound is classified with the following hazards:
-
Pictograms:
-
GHS06 (Skull and Crossbones)
-
-
Signal Word: Danger[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
The "Toxic if swallowed" classification underscores the critical need to prevent ingestion, while the irritation warnings for skin, eyes, and respiratory tract dictate the mandatory use of appropriate Personal Protective Equipment (PPE).
Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is non-negotiable when working with hazardous materials. The following procedures are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to engineer out the hazard. When handling this compound, all work should be conducted in a certified chemical fume hood to control airborne dust and vapors.[2]
Mandatory PPE includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A flame-retardant laboratory coat is required.[2] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[2]
General Handling and Storage
-
Handling:
-
Storage:
Emergency Protocols: A Step-by-Step Guide
Preparedness is key to effectively managing unforeseen incidents. All personnel handling this compound must be familiar with the following emergency procedures.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[2]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, hydrogen bromide, and hydrogen iodide.[6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this compound is undertaken. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment workflow for handling this compound.
Conclusion
This compound is a valuable reagent in modern synthetic chemistry. However, its utility is matched by its potential hazards. A comprehensive understanding of its properties, strict adherence to established safety protocols, and thorough emergency preparedness are essential for its safe handling. By integrating the principles outlined in this guide, researchers and drug development professionals can mitigate risks and foster a culture of safety in the laboratory.
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MySkinRecipes. (n.d.). Methyl 4-bromo-3-iodobenzoate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]
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A Technical Guide to the Systematic Nomenclature and Analysis of C₈H₆BrIO₂ Isomers
Abstract
The molecular formula C₈H₆BrIO₂ represents a diverse array of constitutional isomers, the unambiguous identification of which is paramount in chemical research, synthesis, and drug development. This technical guide provides a comprehensive framework for determining the systematic International Union of Pure and Applied Chemistry (IUPAC) names for key structural isomers of this formula. We will deconstruct the principles of IUPAC nomenclature for polysubstituted aromatic systems, focusing on the critical role of functional group priority in assigning the parent structure. Three primary scaffolds are explored: methyl bromo-iodobenzoates, bromo-iodo-methylbenzoic acids, and bromo-iodo-methoxybenzaldehydes. For each class, we present a logical, step-by-step process for nomenclature, supplemented by a discussion of synthetic strategies, spectroscopic differentiation, and the significance of halogenated aromatic compounds in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of chemical nomenclature and its application in a laboratory context.
Introduction: Deconstructing the Molecular Formula
The molecular formula C₈H₆BrIO₂ provides the elemental composition but offers no insight into the connectivity of the atoms or the functional groups present. The first step in any structural elucidation is to determine the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds.
-
Degree of Unsaturation (DoU) Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (6/2) - (2/2) + (0/2) = 9 - 3 - 1 = 5
A DoU of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees) plus one additional double bond, typically a carbonyl group (C=O). This, combined with the presence of two oxygen atoms, strongly suggests the presence of either an ester or a carboxylic acid functional group. Given the eight carbon atoms, several isomeric backbones are possible, making systematic nomenclature essential for differentiation.
Foundational Principles of IUPAC Nomenclature for Aromatic Compounds
The IUPAC system provides a set of rules to generate a unique name for any given structure, ensuring clear scientific communication.[1] For polysubstituted benzene derivatives, the core principles are identifying a parent structure, numbering the ring carbons, and listing substituents alphabetically.[2][3]
Determining the Parent Structure: The Role of Functional Group Priority
When a benzene ring has multiple substituents, one group may define the parent name of the molecule. This is determined by a pre-defined order of priority.[4] A substituent that imparts a common name to the compound is considered the parent molecule.[2][5]
Table 1: Abbreviated Functional Group Priority List
| Priority | Functional Group Class | Suffix (if Parent) | Prefix (if Substituent) |
|---|---|---|---|
| Highest | Carboxylic Acid | -oic acid | carboxy- |
| Ester | -oate | alkoxycarbonyl- | |
| Aldehyde | -al | formyl- | |
| Ketone | -one | oxo- | |
| Alcohol | -ol | hydroxy- | |
| Lowest | Amine | -amine | amino- |
| (No Priority) | Halogens, Alkyl, Alkoxy | (Always Prefixes) | bromo-, iodo-, methyl-, methoxy- |
Source: Adapted from IUPAC functional group priority rules.[4][6]
For C₈H₆BrIO₂, the highest priority functional group among the possible isomers (carboxylic acid, aldehyde, or ester) will determine the base name of the compound.[4]
Numbering and Alphabetization
Once the parent structure is identified, the ring is numbered to give the principal functional group the C1 position.[5] The remaining substituents are then assigned the lowest possible locants (numbers).[1][7] If a choice still exists, the substituents are numbered to give the lowest locant to the group that comes first alphabetically.[5] All substituents are then listed in alphabetical order (e.g., b romo before i odo before m ethyl) as prefixes to the parent name.[3]
Below is a workflow diagram illustrating the decision-making process for naming a polysubstituted aromatic compound.
Caption: Logical workflow for IUPAC nomenclature of polysubstituted aromatics.
Systematic Naming of C₈H₆BrIO₂ Isomers: Case Studies
We will now apply these principles to the three most plausible structural classes for C₈H₆BrIO₂.
Case Study 1: Bromo-iodo-methylbenzoic Acid Isomers
In this class, the benzene ring is substituted with a bromine atom, an iodine atom, a methyl group (-CH₃), and a carboxylic acid group (-COOH).
-
Parent Structure Identification: According to priority rules, the carboxylic acid group is superior to the alkyl and halo groups.[6] Therefore, the parent name is benzoic acid .[4]
-
Numbering: The carbon bearing the -COOH group is assigned C1. The ring is numbered to give the lowest locants to the bromo, iodo, and methyl substituents.
-
Alphabetization: The prefixes are ordered alphabetically: b romo, i odo, m ethyl.
Table 2: Example IUPAC Names for Bromo-iodo-methylbenzoic Acid Isomers
| Structure | Step-by-Step Naming | Final IUPAC Name |
|---|---|---|
| 1. Parent: benzoic acid . 2. Numbering: C1 is the carboxyl carbon. Lowest locants are 3, 4, 5. 3. Alphabetize: bromo, iodo, methyl. | 4-Bromo-3-iodo-5-methylbenzoic acid | |
| 1. Parent: benzoic acid . 2. Numbering: C1 is the carboxyl carbon. Lowest locants are 2, 3, 5. 3. Alphabetize: bromo, iodo, methyl. | 3-Bromo-5-iodo-2-methylbenzoic acid |
| | 1. Parent: benzoic acid . 2. Numbering: C1 is the carboxyl carbon. Lowest locants are 2, 4, 5. 3. Alphabetize: bromo, iodo, methyl. | 5-Bromo-2-iodo-4-methylbenzoic acid |
Case Study 2: Bromo-iodo-methoxybenzaldehyde Isomers
Here, the substituents are bromine, iodine, a methoxy group (-OCH₃), and a formyl/aldehyde group (-CHO).
-
Parent Structure Identification: The aldehyde group has priority over the alkoxy and halo groups. The parent name is therefore benzaldehyde .
-
Numbering: The carbon of the -CHO group is attached to C1 of the ring. The ring is numbered to give the lowest locants to the remaining substituents.
-
Alphabetization: The prefixes are ordered alphabetically: b romo, i odo, m ethoxy.
Table 3: Example IUPAC Names for Bromo-iodo-methoxybenzaldehyde Isomers
| Structure | Step-by-Step Naming | Final IUPAC Name |
|---|---|---|
| 1. Parent: benzaldehyde . 2. Numbering: C1 is the aldehyde-bearing carbon. Lowest locants are 2, 3, 5. 3. Alphabetize: bromo, iodo, methoxy. | 2-Bromo-5-iodo-3-methoxybenzaldehyde |
| | 1. Parent: benzaldehyde . 2. Numbering: C1 is the aldehyde-bearing carbon. Lowest locants are 2, 4, 5. 3. Alphabetize: bromo, iodo, methoxy. | 4-Bromo-2-iodo-5-methoxybenzaldehyde |
Case Study 3: Methyl Bromo-iodobenzoate Isomers
This class consists of a methyl ester of a bromo-iodobenzoic acid.
-
Parent Structure Identification: The ester functional group dictates the name. The name is constructed from two parts: the alkyl group attached to the oxygen (methyl) and the carboxylate portion derived from the parent carboxylic acid (bromo-iodobenzoate). The parent name is methyl benzoate .
-
Numbering: The ester group is considered attached to C1. The ring is numbered to give the lowest locants to the bromo and iodo substituents.
-
Alphabetization: The prefixes are ordered alphabetically: b romo, i odo.
Table 4: Example IUPAC Names for Methyl Bromo-iodobenzoate Isomers
| Structure | Step-by-Step Naming | Final IUPAC Name |
|---|---|---|
| 1. Parent: methyl benzoate . 2. Numbering: C1 is the ester-bearing carbon. Lowest locants are 2, 5. 3. Alphabetize: bromo, iodo. | Methyl 2-bromo-5-iodobenzoate |
| | 1. Parent: methyl benzoate . 2. Numbering: C1 is the ester-bearing carbon. Lowest locants are 3, 4. 3. Alphabetize: bromo, iodo. | Methyl 4-bromo-3-iodobenzoate |
Experimental Considerations for Researchers
General Synthetic Approach: Synthesis of a Methyl Bromo-iodobenzoate Isomer
The synthesis of a specific isomer requires careful strategic planning. A plausible route to a methyl bromo-iodobenzoate isomer could involve the halogenation of a commercially available methyl benzoate precursor, followed by a second, directed halogenation or a Sandmeyer reaction from a corresponding aminobenzoate. A more fundamental approach is the esterification of the corresponding benzoic acid.
Protocol: Fischer Esterification of a Bromo-iodobenzoic Acid
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chosen bromo-iodobenzoic acid isomer (1.0 eq).[8]
-
Reagent Addition: Add anhydrous methanol (20-30 eq) as both the solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 4-6 hours), cool the reaction to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified isomer using NMR, IR, and Mass Spectrometry.
Caption: General experimental workflow for the synthesis of a benzoate ester.
Spectroscopic Differentiation of Isomers
While all isomers of C₈H₆BrIO₂ share the same mass, they can be distinguished using spectroscopic methods.
-
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the remaining aromatic protons. The multiplicity (singlet, doublet, triplet) and coupling constants (J-values) provide definitive information about the relative positions of the substituents.
-
¹³C NMR Spectroscopy: The number of unique carbon signals will correspond to the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity and position of the halogen substituents.
-
Infrared (IR) Spectroscopy: While many isomers will show similar key peaks, such as the strong C=O stretch for the carbonyl group (~1700-1730 cm⁻¹ for esters, ~1680-1710 cm⁻¹ for acids/aldehydes), the fingerprint region (below 1500 cm⁻¹) will show unique patterns for each specific isomer.[9]
Relevance in Drug Discovery and Development
The introduction of halogens, particularly bromine, into a molecular structure is a common strategy in medicinal chemistry.[10][11] Halogen atoms can modulate a compound's pharmacokinetic and pharmacodynamic properties.
-
Increased Potency: The high lipophilicity of bromine can enhance membrane permeability and binding affinity to hydrophobic pockets in target proteins.[11]
-
Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[10]
-
Versatile Intermediates: Bromo- and iodo-substituted aromatic compounds are exceptionally valuable synthetic intermediates.[12] They are precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in building the complex molecular architectures required for modern therapeutics.[12][13] For example, bromo-substituted intermediates are crucial in the synthesis of drugs like Losartan for treating hypertension.[12]
Conclusion
The molecular formula C₈H₆BrIO₂ does not represent a single entity but a wide landscape of constitutional isomers. A methodical application of IUPAC nomenclature rules, centered on the principle of functional group priority, allows for the precise and unambiguous naming of each distinct structure, whether it be a substituted benzoic acid, benzaldehyde, or methyl benzoate. This systematic approach is the bedrock of chemical communication, enabling reproducibility in synthesis, accuracy in characterization, and clarity in the exploration of these compounds for applications in materials science and drug discovery. The ability to synthesize, differentiate, and correctly name these isomers is a fundamental skill for any researcher in the chemical sciences.
References
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- National Institutes of Health. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. PMC.
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- Leah4sci. (2021, February 13). Functional Group Priorities in IUPAC Naming | How to Name Compounds with Multiple Groups. [Video]. YouTube.
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alternative names for Methyl 3-bromo-4-iodobenzoate
An In-depth Guide to the Nomenclature and Identification of Methyl 3-bromo-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The specific molecule, this compound, serves as a critical building block in organic synthesis. However, the variety of names and identifiers used for this single compound can be a source of confusion, potentially leading to errors in procurement, experimental design, and documentation. This technical guide provides a comprehensive overview of the alternative names and identifiers for this compound, offering clarity and context to its nomenclature. By understanding the different naming conventions and their origins, researchers can navigate the complexities of chemical databases, literature, and supplier catalogs with greater confidence and accuracy.
Introduction: The Importance of Precise Chemical Identification
The reproducibility and integrity of scientific research, particularly in drug discovery and development, hinge on the precise identification of chemical entities. A single chemical compound can be referred to by multiple names, including systematic names, common or trivial names, and company-specific catalog numbers. This multiplicity of identifiers underscores the need for a standardized system. This guide will delve into the various designations for this compound, a halogenated aromatic ester, and explain the significance of each.
Systematic and Semi-Systematic Nomenclature
The most rigorous and universally accepted naming convention is the one established by the International Union of Pure and Applied Chemistry (IUPAC). This system provides a standardized and unambiguous name based on the compound's molecular structure.
IUPAC Name
The official IUPAC name for the compound is This compound [1]. This name is derived by identifying the parent structure, a benzoate, and then specifying the substituents and their positions on the benzene ring.
-
Benzoate : This indicates an ester of benzoic acid.
-
Methyl : This prefix specifies that the ester is formed with methanol.
-
3-bromo-4-iodo : These prefixes, along with their numerical locants, indicate the presence of a bromine atom at the 3rd position and an iodine atom at the 4th position of the benzene ring, relative to the carboxyl group.
A slight variation in formatting, methyl 3-bromo-4-iodo-benzoate , is also commonly encountered[1].
Other Systematic Names
Another systematic name that is frequently used is Benzoic acid, 3-bromo-4-iodo-, methyl ester [1]. This format explicitly names the parent carboxylic acid and then indicates the esterifying group.
Registry Numbers: A Universal Identifier
To overcome the challenges of multiple names, several organizations have developed numerical identification systems. The most prominent of these is the CAS Registry Number.
CAS Registry Number
The Chemical s Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 249647-24-3 [1][2][3][4][5][6][7][8]. This number is a definitive identifier and is not tied to any particular naming convention. It is crucial for database searches and regulatory submissions as it avoids any ambiguity that may arise from different names.
Other Identifiers
Other numerical identifiers include:
-
EC Number : 816-558-0[1]. The European Community number is used for chemical substances within the European Union.
-
PubChem CID : 17750019[1]. The PubChem Compound Identification number is assigned by the PubChem database, a public repository of chemical information.
-
MDL Number : MFCD07778512[1][8]. The MDL number is a unique identifier from the MDL Drug Data Report.
Line Notations: Representing Structure in Text
Line notations are text-based representations of a molecule's structure, which are invaluable for computational chemistry and database storage.
SMILES (Simplified Molecular-Input Line-Entry System)
The SMILES string for this compound is COC(=O)C1=CC(=C(C=C1)I)Br [1]. This notation encodes the molecular structure into a single line of text, making it easily searchable and processable by computer programs.
InChI (International Chemical Identifier)
The InChI is another powerful line notation that provides a layered, hierarchical representation of a molecule.
-
InChI : InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3[1][4]
-
InChIKey : OIMBMPVAESWCEA-UHFFFAOYSA-N[1][4]. The InChIKey is a fixed-length, hashed version of the InChI, which is particularly useful for web searches.
Common Synonyms and Commercial Names
In addition to systematic names and identifiers, a variety of synonyms are used in commercial catalogs and scientific literature. While less standardized, these names are frequently encountered.
A comprehensive list of synonyms includes:
-
Methyl3-bromo-4-iodobenzoate[1]
It is important to note that commercial suppliers may also use their own catalog numbers, which should be recorded for procurement purposes but not used as a substitute for a universal identifier like the CAS number.
Structural and Property Overview
A clear understanding of the compound's structure is fundamental to interpreting its nomenclature.
Chemical Structure
Caption: 2D structure of this compound.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrIO₂ | [1][2][4][5] |
| Molecular Weight | 340.94 g/mol | [1][2][4][5] |
| CAS Number | 249647-24-3 | [1][2][3][4][5][6][7][8] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 56-60 °C | [6][7] |
| Boiling Point | 328.1±27.0 °C (Predicted) | [6] |
| Solubility | Sparingly soluble in water | [2] |
Practical Implications for Researchers
The diverse nomenclature for this compound has several practical implications for scientists:
-
Literature Searches : When conducting literature reviews, it is essential to search using multiple identifiers, including the IUPAC name, common synonyms, and the CAS number, to ensure a comprehensive search.
-
Chemical Procurement : When ordering from chemical suppliers, always cross-reference the product name with the CAS number to guarantee the correct compound is being purchased.
-
Database Queries : For querying chemical databases such as PubChem, SciFinder, or Reaxys, using the CAS number or InChIKey will yield the most accurate and specific results.
Conclusion
The accurate identification of chemical compounds is a cornerstone of scientific research. While this compound is known by several names, understanding the systematic nomenclature (IUPAC), the universal identifier (CAS number), and various line notations (SMILES, InChI) provides researchers with the necessary tools for unambiguous communication and reliable experimental work. This guide serves as a reference for navigating the nomenclature of this important synthetic building block, thereby supporting the integrity and reproducibility of research in the chemical and pharmaceutical sciences.
References
- 1. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 3-Bromo-4-iodobenzoic acid methyl ester | CAS#:249647-24-3 | Chemsrc [chemsrc.com]
- 8. This compound 97 249647-24-3 [sigmaaldrich.com]
Methodological & Application
Application Note: Regioselective Suzuki Cross-Coupling Reactions Using Methyl 3-bromo-4-iodobenzoate
Abstract
The synthesis of complex biaryl and heterobiaryl structures is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds due to its functional group tolerance and mild conditions. This application note provides a detailed guide to leveraging the unique reactivity of Methyl 3-bromo-4-iodobenzoate, a dihalogenated building block, for sequential and regioselective Suzuki cross-coupling reactions. By exploiting the differential reactivity of the carbon-iodine and carbon-bromine bonds, chemists can achieve selective mono-arylation and subsequently introduce a second, different aryl group, opening a pathway to complex, unsymmetrically substituted scaffolds. This document provides the mechanistic basis, detailed experimental protocols, and optimization strategies for researchers, scientists, and drug development professionals.
Part I: The Principle of Regioselectivity
The synthetic power of this compound lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The efficiency of this step is inversely related to the C-X bond dissociation energy. The established reactivity trend is:
C–I > C–Br > C–Cl
Consequently, the weaker carbon-iodine bond at the C4 position of this compound will react preferentially under milder conditions, leaving the more robust carbon-bromine bond at the C3 position intact. This inherent chemoselectivity allows for a stepwise functionalization strategy.
-
First Coupling (C4-Iodo): A Suzuki coupling performed under standard conditions will selectively target the C-I bond, yielding a 3-bromo-4-arylbenzoate intermediate.
-
Second Coupling (C3-Bromo): The resulting aryl bromide is less reactive and requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to undergo a second Suzuki coupling, allowing for the introduction of a different boronic acid.
This stepwise approach provides a modular and powerful route to constructing complex tri-aryl systems from a single, versatile starting material.
Caption: Sequential Suzuki coupling strategy using this compound.
Part II: The Catalytic Cycle Explained
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding each step is crucial for troubleshooting and optimizing reaction conditions.
-
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the aryl halide. This oxidizes the catalyst from Pd(0) to a Pd(II) species. This is typically the rate-limiting step.
-
2. Transmetalation: A base is required to activate the organoboron compound (boronic acid) to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
3. Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part III: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.
Protocol 1: Selective Mono-Arylation at the C4-Iodo Position
This protocol details the selective coupling of an arylboronic acid at the more reactive C-I position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL) and Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, and PPh₃.
-
Rationale: Using an oven-dried flask prevents moisture from interfering with the reaction. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a standard ligand that stabilizes the catalyst.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: This degassing process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent and Base Addition: Using syringes, add the degassed 1,4-dioxane, followed by the degassed water. Finally, add the potassium carbonate.
-
Rationale: A biphasic solvent system like dioxane/water is effective for dissolving both the organic substrates and the inorganic base. The base is essential for the transmetalation step.
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours when the starting aryl iodide spot is no longer visible.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Sequential Di-Arylation
To perform a second coupling at the C3-bromo position, use the purified product from Protocol 1 as the starting material. More forcing conditions are necessary to cleave the stronger C-Br bond.
Key Modifications from Protocol 1:
-
Catalyst System: Use a more electron-rich and bulky ligand, such as SPhos or XPhos, with a palladium precatalyst like Pd₂(dba)₃. These advanced ligands facilitate the more difficult oxidative addition to aryl bromides.
-
Base: A stronger base like potassium phosphate (K₃PO₄) may be required.
-
Temperature: Increase the reaction temperature to 100-110 °C.
-
Reaction Time: The reaction will likely require a longer time (12-24 hours).
The setup, work-up, and purification steps remain analogous to Protocol 1.
Part IV: Data Presentation & Key Considerations
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. The following table provides representative conditions as a starting point for optimization.
| Target Coupling | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| Mono-arylation (C-I) | This compound | Pd(OAc)₂ (2%) | PPh₃ (8%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | 85-95 |
| Mono-arylation (C-I) | This compound | Pd(PPh₃)₄ (3%) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 80-90 |
| Di-arylation (C-Br) | Mono-arylated Intermediate | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene | 110 | 70-85 |
| Di-arylation (C-Br) | Mono-arylated Intermediate | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | DMF | 100 | 65-80 |
Troubleshooting & Optimization:
-
Low Yield/No Reaction:
-
Ensure the catalyst was not deactivated; check that degassing was thorough.
-
For the C-Br coupling, a more active ligand or higher temperature may be necessary.
-
Verify the quality of the boronic acid; they can degrade over time.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur. Using a precise 1.1-1.2 equivalent of the boronic acid can minimize this.
-
Protodeboronation (loss of the boronic acid group) can be an issue. Using a non-aqueous base or minimizing water content can sometimes help.
-
-
Difficult Purification: If the product polarity is very similar to the starting material, careful optimization of the eluent system for column chromatography is required.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures. The predictable regioselectivity governed by the differential reactivity of its carbon-halogen bonds enables a powerful, stepwise approach to constructing unsymmetrical biaryl and terphenyl compounds. By carefully selecting and optimizing the palladium catalyst system and reaction conditions, researchers can selectively functionalize first the iodo- and then the bromo-position, providing efficient access to novel chemical entities for drug discovery and materials science applications.
References
-
MacNeil, S. L., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl
Application Note: Strategic Functionalization of Methyl 3-bromo-4-iodobenzoate via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Methyl 3-bromo-4-iodobenzoate is a highly versatile and strategically important building block in modern organic synthesis. Its dihalogenated aromatic scaffold, featuring two distinct carbon-halogen bonds (C-I and C-Br), allows for programmed, chemoselective functionalization through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this unique reactivity. We present detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, focusing on the selective activation of the more labile carbon-iodine bond. Furthermore, we discuss the mechanistic principles that govern this selectivity and provide a blueprint for sequential cross-coupling strategies, enabling the synthesis of complex, polysubstituted aromatic compounds from a single, readily accessible precursor.
Introduction: The Synthetic Utility of Orthogonal Reactivity
In the landscape of medicinal and materials chemistry, the ability to construct complex molecular architectures with precision is paramount. Polysubstituted aromatic rings are privileged scaffolds in a vast array of pharmaceuticals and functional materials. This compound serves as an exemplary starting material for accessing such structures due to the differential reactivity of its two halogen atoms in palladium-catalyzed reactions.
The foundational principle underpinning its utility is the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst under milder conditions. This inherent reactivity gradient (C-I > C-Br) allows for a stepwise and site-selective functionalization, a powerful tactic for molecular diversification.[1]
This guide will provide both the theoretical framework and practical, step-by-step protocols to exploit this chemoselectivity.
The Principle of Chemoselectivity: C-I vs. C-Br
The success of palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is inversely related to the strength of the carbon-halogen bond.
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~65 | High |
| C-Br | ~81 | Moderate |
| C-Cl | ~96 | Low |
This disparity allows for the selective coupling at the C-I position while leaving the C-Br bond intact for subsequent transformations under more forcing conditions.
Figure 1: A logical workflow illustrating the principle of chemoselective cross-coupling based on reaction conditions.
Suzuki-Miyaura Coupling: Selective Arylation at the C-4 Position
The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation. Its application to this compound allows for the precise installation of an aryl or vinyl group at the 4-position.
Mechanistic Rationale
The catalytic cycle commences with the oxidative addition of the more reactive C-I bond to the Pd(0) complex. The subsequent steps involve transmetalation with a boronic acid derivative, facilitated by a base, and conclude with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a suitable phosphine ligand is critical to stabilize the palladium catalyst and ensure efficient turnover.
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key steps.
Experimental Protocol
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 354.91 | 355 mg | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 34.7 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 10 mL | - | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (355 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol). Subsequently, add the degassed solvent mixture (10 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-bromo-4-phenylbenzoate.
Trustworthiness: This protocol is designed for high reproducibility. The use of a pre-catalyst like Pd(PPh₃)₄ offers reliability, and the mixed solvent system ensures the solubility of both organic and inorganic components. Rigorous degassing is crucial as oxygen can lead to catalyst deactivation and undesirable side reactions.
Sonogashira Coupling: Selective Alkynylation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
Mechanistic Considerations
The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the C-I bond. Concurrently, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide. This species then undergoes transmetalation to the palladium center, followed by reductive elimination.[2][3] Copper-free versions of this reaction are also well-established and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]
Experimental Protocol (Copper-Cocatalyzed)
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 354.91 | 355 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| CuI | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 303 mg | 3.0 | 3.0 |
| THF (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Setup: To a flame-dried Schlenk tube, add this compound (355 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF (5 mL) and Et₃N (303 mg, 3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol) dropwise to the stirring mixture.
-
Reaction: Stir at room temperature for 4-8 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite®, washing with THF. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine. Dry the organic layer, concentrate, and purify by column chromatography to afford Methyl 3-bromo-4-(phenylethynyl)benzoate.
Heck Reaction: Selective Olefination
The Mizoroki-Heck reaction facilitates the C-C bond formation between an aryl halide and an alkene, providing a direct route to substituted olefins.
Mechanistic Rationale
The Heck reaction follows a catalytic cycle initiated by the oxidative addition of the C-I bond to Pd(0). The resulting organopalladium(II) species then undergoes migratory insertion with the alkene, followed by β-hydride elimination to furnish the olefinated product and a hydridopalladium(II) complex. A base is required to regenerate the active Pd(0) catalyst.
Experimental Protocol
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 354.91 | 355 mg | 1.0 | 1.0 |
| n-Butyl acrylate | 128.17 | 192 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| PPh₃ | 262.29 | 10.5 mg | 0.04 | 0.04 |
| Et₃N | 101.19 | 152 mg | 1.5 | 1.5 |
| DMF (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Setup: In a sealed tube, combine this compound (355 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
Inerting: Evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), Et₃N (152 mg, 1.5 mmol), and n-butyl acrylate (192 mg, 1.5 mmol).
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the desired product.
Sequential Cross-Coupling: A Strategy for Polysubstitution
The true synthetic power of this compound is realized in sequential cross-coupling strategies. After the initial selective functionalization at the C-I position, the remaining C-Br bond can be engaged in a second, distinct cross-coupling reaction, often under more forcing conditions. For example, a Suzuki coupling at the C-I position can be followed by a Buchwald-Hartwig amination at the C-Br position.[1][5][6][7]
Figure 3: A general workflow for the sequential functionalization of this compound.
This approach requires careful selection of catalysts, ligands, and reaction conditions for the second step to ensure efficient coupling at the less reactive C-Br bond without compromising the newly introduced functionality.
Conclusion
This compound is an exceptionally useful building block for the synthesis of complex aromatic compounds. The principles of chemoselectivity, governed by the differential reactivity of its carbon-halogen bonds, are robust and predictable. By following the detailed protocols and understanding the mechanistic underpinnings outlined in this guide, researchers can effectively utilize this reagent to achieve selective and sequential functionalization, thereby accelerating the discovery and development of novel molecules in the pharmaceutical and materials science sectors.
References
-
ResearchGate. (n.d.). Pd-catalyzed β-C(sp³)–H arylation of pivalaldehyde with methyl 4-iodobenzoate. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]
-
Dwight, T. A., Rue, N. R., Charyk, D., Josselyn, R., & DeBoef, B. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 129(25), 7606–7607. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition, 55(45), 13864-13898. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds. Journal of the American Chemical Society, 137(30), 9579–9582. [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 89. [Link]
-
ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
ResearchGate. (2025, August 5). Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination. [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Graz University of Technology. (2025, June 21). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
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- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Selective Sonogashira Coupling of Methyl 3-bromo-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Selectivity in Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions, tolerating a wide variety of functional groups, making it invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3][4]
A significant advantage of the Sonogashira coupling lies in its potential for chemoselectivity when substrates with multiple halide substituents are employed. This is particularly relevant for dihalogenated aromatic compounds like Methyl 3-bromo-4-iodobenzoate. The differential reactivity of aryl halides towards oxidative addition to the palladium(0) catalyst (I > Br > Cl) allows for selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[5][6] This application note provides a detailed guide to the reaction conditions, mechanism, and a practical protocol for achieving selective Sonogashira coupling with this compound.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[1][5]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often considered the rate-determining step.[5][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper acetylide intermediate.[5]
This dual catalytic system allows the reaction to proceed under mild conditions, typically at room temperature.[1]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.
Optimizing Reaction Conditions for Selectivity
Achieving high selectivity and yield in the Sonogashira coupling of this compound requires careful consideration of several key parameters.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) : These are common and effective catalysts.[1][8] Pd(PPh₃)₂Cl₂ is often more stable and soluble than Pd(PPh₃)₄.[5] The choice of phosphine ligands can influence reactivity; bulky, electron-rich ligands can increase the rate of oxidative addition.[5] |
| Copper (I) Co-catalyst | CuI (2-10 mol%) : Copper(I) iodide is the most common co-catalyst.[8] While essential for the classic Sonogashira reaction, its presence can sometimes lead to alkyne homocoupling (Glaser coupling).[2] For substrates where homocoupling is a significant issue, copper-free conditions can be explored.[3] |
| Base | Amines (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) : Amine bases are crucial for neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[9] They can often be used as the solvent as well.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed.[1] |
| Solvent | THF, DMF, Toluene, or neat amine : The choice of solvent can significantly impact reaction rates and yields.[10] Polar aprotic solvents like DMF are often good choices due to their ability to dissolve a wide range of organic and inorganic compounds.[10] For less polar substrates, toluene can be effective.[11] Running the reaction in neat amine is also a common practice.[11] |
| Temperature | Room Temperature to 60 °C : The Sonogashira reaction is known for its mild conditions.[1] For the selective coupling at the C-I bond, starting at room temperature is recommended. If the reaction is sluggish, gentle heating may be required.[12] |
| Atmosphere | Inert (Argon or Nitrogen) : To prevent oxidative degradation of the catalyst and reagents, the reaction should be carried out under an inert atmosphere.[13] |
Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Caption: A typical workflow for performing a Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.05-0.1 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.[14]
-
Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl halide) followed by the amine base (e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the amine base.[15] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired selectively coupled product.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). Sometimes, this process can be inefficient.[16] Consider using a Pd(0) source like Pd(PPh₃)₄.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction setup is properly degassed.
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
Excess Copper: Reduce the amount of copper(I) iodide.
-
Oxygen Contamination: Rigorously exclude oxygen from the reaction.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[17] These often require a different ligand and base system.
-
-
Formation of Disubstituted Product (Coupling at both C-I and C-Br):
-
Elevated Temperature: High reaction temperatures can promote the less favorable coupling at the C-Br bond. Maintain a lower reaction temperature.
-
Prolonged Reaction Time: Once the selective coupling is complete, stop the reaction to avoid further reaction at the C-Br position.
-
Conclusion
The Sonogashira coupling of this compound offers a reliable method for the selective synthesis of functionalized arylalkynes. By carefully controlling the reaction conditions, particularly the catalyst system, base, solvent, and temperature, researchers can achieve high yields of the desired mono-alkynylated product. This selective functionalization opens up avenues for further synthetic transformations at the remaining bromide position, making it a valuable strategy in the development of novel chemical entities.
References
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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IntechOpen. (2023, July 26). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
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Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
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J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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ACS Publications. (2002, May 1). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]
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ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
ACS Publications. (2005, April 20). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
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Organic-Synthesis.com. Sonogashira Coupling. [Link]
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Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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ACS Publications. (2018, July 10). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ACS Publications. (2002, July 23). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
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Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
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Journal of Chemical Education. (2015, July 14). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Organic Letters. (2003, May 1). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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The Journal of Organic Chemistry. (2012, February 21). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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MDPI. (2012, October 18). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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The Strategic Application of Methyl 3-bromo-4-iodobenzoate in Modern Medicinal Chemistry
Introduction: The Architect's Keystone for Complex Scaffolds
In the intricate world of drug discovery, the ability to construct complex molecular architectures with precision and control is paramount. Medicinal chemists constantly seek versatile building blocks that can serve as a robust foundation for novel therapeutic agents. Methyl 3-bromo-4-iodobenzoate is one such indispensable tool. Its deceptively simple structure—a benzene ring adorned with a methyl ester, a bromine, and an iodine atom—belies its profound utility. The genius of this molecule lies in the differential reactivity of its two halogen atoms, enabling chemists to perform selective, sequential cross-coupling reactions. This application note provides an in-depth guide for researchers on leveraging the unique chemical personality of this compound to forge complex molecular scaffolds destined for pharmacological exploration.
The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-bromine (C-Br) bond.[1] This reactivity gradient is the cornerstone of its strategic application, allowing for the initial, selective functionalization at the 4-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations. This stepwise approach is critical for building the highly substituted aromatic cores found in many modern pharmaceuticals, from kinase inhibitors to poly(ADP-ribose)polymerase (PARP) inhibitors.[2][3]
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling in the laboratory.
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 249647-24-3 | [4][5][6] |
| Molecular Formula | C₈H₆BrIO₂ | [4][5] |
| Molecular Weight | 340.94 g/mol | [4][5][6] |
| Appearance | Solid | [6] |
| Melting Point | 56-60 °C | [6] |
| Storage | 2-8°C, away from light, dry, sealed | [5][6][7] |
Handling Precautions: this compound is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The selective reaction at the C-I bond allows for the introduction of a wide variety of substituents.
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[8][9] When using this compound, this reaction proceeds selectively at the more reactive C-I bond, enabling the synthesis of 4-alkynyl-3-bromobenzoates. These products are valuable intermediates for creating larger, conjugated systems or for introducing functionalities for further derivatization.
Caption: Selective Sonogashira coupling at the C-I bond.
Protocol 1: General Procedure for Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.01 - 0.04 equiv)[9]
-
Amine base (e.g., triethylamine or piperidine, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the undesirable homo-coupling of the alkyne (Glaser coupling).[10]
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Architecting Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in medicinal chemistry, used to create biaryl structures prevalent in many drugs.[11][12] The reaction couples an organohalide with an organoboron species.[13] Again, the C-I bond of this compound reacts preferentially, allowing for the synthesis of 4-aryl-3-bromobenzoates. These intermediates are foundational for many kinase and PARP inhibitors.[2][3][14]
Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling
Objective: To selectively synthesize a 4-aryl-3-bromobenzoate derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)
-
Aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
Preparation: In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed organic solvent, followed by the aqueous base solution. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11][12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination: Installing Nitrogen-Containing Moieties
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling aryl halides with primary or secondary amines.[15][16] This reaction is particularly important for synthesizing scaffolds where a nitrogen atom links two aromatic rings or connects to the core structure. Using this compound, amines can be selectively installed at the 4-position.
Caption: Selective Buchwald-Hartwig amination at the C-I bond.
The Power of Sequential Functionalization: A Strategic Workflow
The true value of this compound is realized when chemists exploit the reactivity difference between the two halogens in a planned sequence. After an initial coupling at the iodine position, the less reactive bromine at the 3-position becomes the handle for a second, distinct transformation. This enables the construction of tri- and tetra-substituted aromatic rings with precisely controlled substituent patterns, a task that would be challenging using other methods.
Caption: Workflow for sequential cross-coupling reactions.
This strategy allows for the convergent synthesis of complex molecules, where different fragments of the final structure are brought together in a controlled manner. For example, a fragment with an alkyne can be introduced via Sonogashira coupling, followed by the addition of another aromatic ring system via Suzuki coupling.
Case Study: Scaffolds for PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and has become a major target in oncology, particularly for cancers with deficiencies in other repair pathways like BRCA1/2 mutations.[2] Many potent PARP-1 inhibitors, such as Olaparib, feature a complex, substituted aromatic core.[14] The synthesis of analogs and novel scaffolds in this class often relies on building blocks that permit diverse and controlled substitution.
While a direct synthesis of a marketed drug using this compound is not explicitly detailed in the provided results, the methodologies described are precisely those employed to create the necessary pharmacophores. For instance, the phthalazinone core of Olaparib is often coupled to other substituted aromatic rings.[14] A synthetic strategy for a related scaffold could involve:
-
Buchwald-Hartwig Amination: Coupling this compound with a piperazine derivative at the C-I position.
-
Suzuki Coupling: Subsequently coupling the resulting 3-bromo intermediate with a boronic acid derivative of a core structure (like a phthalazinone) at the C-Br position.
This approach highlights how the subject molecule serves as a linchpin, connecting different key fragments to rapidly generate libraries of potential drug candidates for structure-activity relationship (SAR) studies.[17][18]
Conclusion
This compound is far more than a simple halogenated aromatic. It is a strategic linchpin for synthetic and medicinal chemists. Its well-defined reactivity hierarchy provides a reliable platform for selective and sequential functionalization, enabling the efficient and controlled construction of complex molecular architectures. By mastering its application in palladium-catalyzed cross-coupling reactions, researchers can accelerate the discovery and development of next-generation therapeutics. The protocols and strategies outlined in this guide serve as a foundational resource for unlocking the full potential of this versatile building block in the quest for novel medicines.
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Pharmacia. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. [Link]
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-
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-
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synthesis of pharmaceutical intermediates from Methyl 3-bromo-4-iodobenzoate
An In-Depth Guide to the Synthesis of Pharmaceutical Intermediates from Methyl 3-bromo-4-iodobenzoate
Introduction: The Strategic Advantage of Orthogonal Halogenation
In the landscape of modern medicinal chemistry and pharmaceutical development, the efficient construction of complex molecular architectures is paramount. This compound (CAS: 249647-24-3) has emerged as a highly valuable and versatile starting material.[1][2] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[3] This intrinsic property allows for selective, sequential functionalization, making it an ideal scaffold for building polysubstituted aromatic compounds that are often the core of novel therapeutic agents.
This application note provides a detailed exploration of key synthetic transformations using this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. It offers not just protocols, but also the mechanistic rationale behind procedural choices, empowering researchers to leverage this powerful building block in their drug discovery programs.
Core Principle: Exploiting Differential Reactivity
The foundational concept for utilizing this compound is the selective reaction at the C4-Iodo position while the C3-Bromo position remains intact for subsequent transformations. This is achieved by carefully controlling reaction conditions to favor the oxidative addition of the more labile C-I bond to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[3]
Caption: Logical workflow for sequential functionalization.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl scaffolds, a motif prevalent in numerous pharmaceuticals.[4][5] The reaction creates a C-C bond between an organoboron species and an organic halide.[6][7] Due to the higher reactivity of the C-I bond, this compound selectively couples at the 4-position, yielding a 3-bromo-biphenyl derivative.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst suitable for this transformation.
-
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4][6]
-
Solvent System: A biphasic solvent system like Toluene/Water or Dioxane/Water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Data Presentation: Expected Outcome
| Reactant A | Reactant B | Product | Avg. Yield | Purity (LCMS) |
| This compound | 4-Methoxyphenylboronic acid | Methyl 3-bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 85-95% | >98% |
| This compound | Phenylboronic acid | Methyl 3-bromo-[1,1'-biphenyl]-4-carboxylate | 88-96% | >98% |
Application 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, forming conjugated enynes and arylalkynes.[8][9] This reaction is instrumental in creating rigid scaffolds found in various biologically active molecules. The reaction employs a dual-catalyst system, with palladium facilitating the main cycle and a copper(I) salt acting as a co-catalyst to form a copper(I) acetylide intermediate.[10][11][12]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is standard. The copper co-catalyst is critical for activating the alkyne at mild temperatures.[11]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the hydrogen halide formed during the reaction.
-
Inert Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly anaerobic (Argon or Nitrogen) atmosphere is essential.[10]
Experimental Protocol: Sonogashira Coupling
Caption: Step-by-step workflow for Sonogashira coupling.
Data Presentation: Expected Outcome
| Reactant A | Reactant B | Product | Avg. Yield | Purity (LCMS) |
| This compound | Phenylacetylene | Methyl 3-bromo-4-(phenylethynyl)benzoate | 80-92% | >97% |
| This compound | Trimethylsilylacetylene | Methyl 3-bromo-4-((trimethylsilyl)ethynyl)benzoate | 85-95% | >98% |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is one of the most frequent transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[13][14][15] The reaction's utility is vast, allowing for the coupling of a wide array of amines with aryl halides.[13] Again, the reaction proceeds selectively at the C-I bond.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos, combined with a palladium precursor like Pd₂(dba)₃, form highly active catalysts that promote the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active palladium-amido intermediate.[16]
-
Anhydrous Conditions: The reagents, particularly the strong base and the catalyst, are sensitive to moisture and air. The reaction should be set up in a glovebox or using rigorous Schlenk techniques under an inert atmosphere.
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Data Presentation: Expected Outcome
| Reactant A | Reactant B | Product | Avg. Yield | Purity (LCMS) |
| This compound | Morpholine | Methyl 3-bromo-4-(morpholino)benzoate | 75-88% | >98% |
| This compound | Aniline | Methyl 4-anilino-3-bromobenzoate | 70-85% | >97% |
Conclusion: A Gateway to Molecular Complexity
This compound stands out as a strategic building block for the synthesis of complex pharmaceutical intermediates. The orthogonal reactivity of its halogen atoms provides a reliable handle for selective, high-yielding functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a practical guide for researchers to efficiently construct diverse molecular libraries, accelerating the path from initial hit to lead optimization in drug discovery.
References
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Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 65(6), 1874–1877. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9680-9698. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Jana, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23465. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Leah4sci. (2016, August 10). Sonogashira Coupling Reaction [Video]. YouTube. Retrieved from [Link]
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Singh, T., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Arabian Journal of Chemistry, 14(11), 103395. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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Kashid, B. B., et al. (2017). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract of A. concinna pods. Der Pharma Chemica, 9(22), 50-71. Retrieved from [Link]
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Application Notes and Protocols for the Chemoselective Cross-Coupling of Dihalogenated Benzoates
Introduction: The Strategic Value of Precise Functionalization
In the landscape of modern drug discovery and development, the ability to selectively functionalize complex molecular scaffolds is paramount. Dihalogenated benzoates represent a class of readily available and versatile building blocks. Their two halogen atoms, possessing differential reactivity, offer a powerful handle for sequential, site-selective cross-coupling reactions. This chemoselectivity allows for the controlled and predictable introduction of diverse chemical moieties, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the efficient synthesis of elaborate molecular architectures.[1][2] This guide provides an in-depth exploration of the principles and protocols governing the chemoselective cross-coupling of dihalogenated benzoates, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Cornerstone of Selectivity: Understanding the Mechanistic Drivers
The ability to discriminate between two similar halogen atoms on a benzoate ring hinges on a nuanced interplay of electronic and steric factors, which can be expertly manipulated through the judicious choice of catalyst, ligands, and reaction conditions. The fundamental principle governing this selectivity lies in the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds.[2]
Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. This intrinsic reactivity difference provides a primary avenue for chemoselectivity. However, when dealing with two identical halogens, the regioselectivity is dictated by more subtle influences:
-
Electronic Effects: The electron-withdrawing nature of the benzoate ester group deactivates the aromatic ring, influencing the electron density at the ortho, meta, and para positions. This can render one C-X bond more susceptible to oxidative addition than the other.[3][4][5][6]
-
Steric Hindrance: The steric bulk of the ester group and other substituents on the ring can impede the approach of the bulky palladium catalyst to the adjacent halogen, favoring reaction at a less hindered site.
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is arguably the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands can dramatically alter the steric and electronic environment around the palladium center, overriding the intrinsic reactivity of the C-X bonds and directing the coupling to a specific position.[7][8][9][10]
-
Directing Group Effects: In some cases, the ester group itself or other functional groups on the ring can act as directing groups, coordinating to the palladium catalyst and delivering it to a specific halogen.
Catalytic Systems for Site-Selective Cross-Coupling
The following sections detail catalyst systems and protocols for achieving chemoselective functionalization of dihalogenated benzoates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. In the context of dihalogenated benzoates, catalyst control is key to achieving site-selectivity.
This protocol is adapted from the work of Zhang et al. and is designed for the selective arylation at the C2 position, which is ortho to the ester group.[11]
Experimental Workflow:
Caption: Workflow for selective C2-arylation.
Materials:
-
Alkyl 2,4-dihalobenzoate (1.0 equiv)
-
Aryl titanium reagent (1.5 equiv)
-
PdCl₂(PCy₃)₂ (5 mol%)
-
P(p-MeOPh)₃ (10 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the alkyl 2,4-dihalobenzoate, PdCl₂(PCy₃)₂, and P(p-MeOPh)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF via syringe.
-
Add the aryl titanium reagent dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired C2-arylated product.
By switching the catalyst system, the selectivity can be reversed to favor arylation at the C4 or C5 position.[11]
Catalyst System:
-
Pd(OAc)₂ (5 mol%)
-
Ligand L9 (a specific bulky phosphine ligand as described by Zhang et al.) (10 mol%)[11]
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
The procedure is similar to Protocol 1, with the substitution of the catalyst system and the addition of a base.
Data Presentation: Representative Yields for Site-Selective Suzuki-Miyaura Coupling [11]
| Substrate | Position of Arylation | Yield (%) |
| Methyl 2,4-dichlorobenzoate | C2 | 85 |
| Methyl 2,4-dichlorobenzoate | C4 | 78 |
| Ethyl 2,5-dibromobenzoate | C2 | 82 |
| Ethyl 2,5-dibromobenzoate | C5 | 75 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes. Chemoselectivity in dihalogenated systems is often governed by the inherent reactivity of the C-X bond (I > Br > Cl).[12][13]
Caption: Simplified Sonogashira catalytic cycle.
This protocol is a general procedure for the selective mono-alkynylation of a diiodobenzoate at the more reactive iodine position.
Materials:
-
Diiodobenzoate (e.g., Methyl 2,5-diiodobenzoate) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
CuI (5 mol%)
-
Base (e.g., Et₃N or DIPA)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk tube, dissolve the diiodobenzoate, Pd(PPh₃)₄, and CuI in the chosen solvent.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the mono-alkynylated product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial linkage in many pharmaceuticals.[14][15][16][17] The choice of ligand is critical for achieving high yields and selectivity.[17]
This protocol outlines a general procedure for the selective amination of a dichlorobenzoate, often at the less sterically hindered chlorine.
Materials:
-
Dichlorobenzoate (e.g., Methyl 2,4-dichlorobenzoate) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Bulky phosphine ligand (e.g., XPhos or SPhos) (4 mol%)
-
Strong base (e.g., NaOt-Bu or K₃PO₄) (1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the dichlorobenzoate, Pd₂(dba)₃, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract with an organic solvent, and wash the combined organic layers with brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, insufficient base, poor solvent choice. | Use a pre-catalyst, screen different bases and solvents, ensure anhydrous conditions. |
| Lack of Selectivity | Inappropriate ligand, reaction temperature too high. | Screen a library of ligands with varying steric and electronic properties.[7] Lower the reaction temperature. |
| Double Reaction | Excess of coupling partner, highly reactive substrate. | Use a slight excess or stoichiometric amount of the coupling partner. Dilute reaction conditions. |
| Decomposition | Reaction temperature too high, sensitive functional groups. | Lower the reaction temperature, use a milder base, protect sensitive functional groups. |
Conclusion
The chemoselective cross-coupling of dihalogenated benzoates is a powerful and versatile strategy in modern organic synthesis. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, researchers can achieve high levels of control over the regioselectivity of these transformations. The protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes to a wide array of functionalized benzoate derivatives, with broad applications in the pharmaceutical and materials science industries.
References
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
-
Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PubMed. [Link]
-
Test reactions for catalyst screening. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
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Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. PubMed. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PubMed Central. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Baylor University Libraries. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
Ortho/Meta/Para Directors. YouTube. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Meta vs Ortho/Para with FC-Alkylation. Reddit. [Link]
-
Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
DHTP Ligands for the Highly Ortho‐Selective, Palladium‐Catalyzed Cross‐Coupling of Dihaloarenes with Grignard Reagents. Osaka University. [Link]
-
Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. ACS Publications. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. ResearchGate. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
C C Cross-coupling reactions for the combinatorial synthesis of novel organic materials. ResearchGate. [Link]
-
Site-selective sonogashira reactions of 1,4-dibromo-2-fluorobenzene - Synthesis and properties of fluorinated alkynylbenzenes. Europe PMC. [Link]
-
Blue Light-Promoted Cross-Coupling of α-Diazo Esters with Isocyanides: Synthesis of Ester-Functionalized Ketenimines. PubMed Central. [Link]
-
Blue Light-Promoted Cross-Coupling of α-Diazo Esters with Isocyanides: Synthesis of Ester-Functionalized Ketenimines. ResearchGate. [Link]
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Application Note: Methyl 3-Bromo-4-Iodobenzoate as a Linchpin for Novel Heterocyclic Scaffolds
Abstract
Methyl 3-bromo-4-iodobenzoate is a uniquely functionalized aromatic building block engineered for the strategic synthesis of complex heterocyclic molecules. Its defining feature is the differential reactivity of its two halogen substituents—iodine and bromine—under palladium-catalyzed cross-coupling conditions. This inherent orthogonality allows for a stepwise and site-selective introduction of molecular complexity. This guide provides an in-depth exploration of this precursor's properties, outlines the strategic principles of its application, and delivers detailed, field-proven protocols for the synthesis of benzofuran and other advanced heterocyclic systems, which are crucial scaffolds in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of Orthogonal Halogenation
In the landscape of drug discovery and development, the rapid assembly of diverse and novel heterocyclic cores is paramount. This compound serves as an exemplary starting material for this purpose. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity gap is the cornerstone of its utility, enabling chemists to perform a selective coupling reaction at the C-4 position (iodine) while preserving the C-3 position (bromine) for a subsequent, distinct transformation. This two-step functionalization strategy minimizes the need for cumbersome protection-deprotection sequences and opens a direct path to intricate molecular architectures.
This application note will demonstrate how to leverage this differential reactivity to construct novel heterocycles through sequential cross-coupling and cyclization reactions.
Precursor Profile and Handling
A thorough understanding of the precursor's properties is essential for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 249647-24-3 | [1][3][4] |
| Molecular Formula | C₈H₆BrIO₂ | [1][2][3] |
| Molecular Weight | 340.94 g/mol | [1][2][3] |
| Appearance | Light yellow to orange solid | [2] |
| Melting Point | 56-60 °C | [2] |
| Storage | 2-8°C, away from light, dry, sealed | [2] |
Safety & Handling: this compound is classified as acutely toxic if swallowed (H301) and may cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.
Core Principle: Exploiting Differential Reactivity
The synthetic power of this compound originates from the predictable, sequential functionalization of its C-I and C-Br bonds. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings can be tuned to react selectively at the more labile C-I bond.[5] Once the first coupling is complete, the remaining C-Br bond can be activated for a second coupling or an intramolecular cyclization by employing more forcing conditions, such as higher temperatures or more electron-rich phosphine ligands.
Diagram 1: Orthogonal reaction strategy for this compound.
Application Protocol 1: Synthesis of 2-Arylbenzofurans
This protocol details a two-step sequence involving a selective Sonogashira coupling followed by a palladium-catalyzed intramolecular cyclization to yield a highly substituted benzofuran scaffold. Benzofurans are prevalent motifs in biologically active molecules.[6][7][8]
Workflow Overview
Diagram 2: Workflow for the synthesis of a 2-arylbenzofuran derivative.
Step 1: Selective Sonogashira Coupling at the C-I Position
Rationale: This step utilizes mild catalytic conditions that favor the oxidative addition of palladium into the weaker C-I bond. A combination of a palladium(II) precatalyst and copper(I) iodide is a classic and highly effective system for Sonogashira couplings. Triethylamine acts as both the base and, to some extent, the solvent.
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 341 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (0.04 eq, 7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 5 mL).
-
To the resulting suspension, add phenylacetylene (1.1 eq, 112 mg, 1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield methyl 3-bromo-4-(phenylethynyl)benzoate as a solid.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
Rationale: To activate the more resilient C-Br bond for the crucial C-O bond formation, more forcing conditions are required. This involves a higher temperature and a strong base like potassium carbonate. The reaction is an intramolecular variant of the Mizoroki-Heck reaction, leading to the desired 5-exo-dig cyclization.
Protocol:
-
In a sealed tube, combine the intermediate from Step 1, methyl 3-bromo-4-(phenylethynyl)benzoate (1.0 eq, e.g., 317 mg, 1.0 mmol), palladium(II) acetate (0.05 eq, 11.2 mg, 0.05 mmol), and potassium carbonate (2.0 eq, 276 mg, 2.0 mmol).
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the mixture to 120 °C for 12-16 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the benzofuran product.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford methyl 2-phenylbenzofuran-6-carboxylate .
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol 2: Synthesis of Fused Phenothiazine Analogues
This protocol showcases a Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination to construct a nitrogen-sulfur containing tricycle, demonstrating the precursor's utility in creating more complex, pharmaceutically relevant scaffolds.
Workflow Overview
Diagram 3: Synthesis of a fused N,S-heterocycle.
Step 1: Selective Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5][9][10] Here, we use it to install a 2-aminothiophenol moiety at the C-4 position. The use of a mild base and a standard Pd(PPh₃)₄ catalyst ensures selectivity for the C-I bond.
Protocol:
-
To a microwave vial, add this compound (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or a related aminophenylboronic acid, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add a 4:1 mixture of dioxane and water (0.2 M concentration).
-
Seal the vial and heat to 80 °C for 8 hours.
-
Self-Validation: Monitor by LC-MS for the formation of the desired intermediate product mass.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the biaryl intermediate.
Step 2: Intramolecular Buchwald-Hartwig C-N Coupling
Rationale: The C-Br bond amination requires a more active catalytic system than the initial Suzuki coupling.[11] A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is highly effective for forming the C-N bond and closing the heterocyclic ring. A strong, non-nucleophilic base like sodium tert-butoxide is essential.
Protocol:
-
To a dry Schlenk tube, add the intermediate from Step 1 (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.08 eq).
-
Add sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (0.1 M).
-
Heat the mixture to 110 °C for 18 hours.
-
Self-Validation: The reaction can be monitored by LC-MS. A successful reaction will show the consumption of the starting material and the appearance of the product with the corresponding molecular weight.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final fused heterocycle.
-
Final Validation: Characterize the final product thoroughly by NMR and HRMS.
Troubleshooting and Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Lack of Selectivity (Reaction at both I and Br sites in Step 1) | Reaction conditions are too harsh (temperature too high, or reaction time too long). | Decrease the reaction temperature to room temperature or slightly below. Reduce reaction time and monitor carefully by TLC/LC-MS. Use a less active catalyst if necessary. |
| Stalled Second Reaction (Low conversion of C-Br bond) | Insufficiently active catalyst system. Base is not strong enough. | Switch to a more electron-rich, bulky phosphine ligand (e.g., a Buchwald-type ligand). Use a stronger base (e.g., NaOtBu or K₃PO₄). Increase the reaction temperature. |
| Low Yield in Cyclization | Competing intermolecular side reactions. Degradation of starting material. | Run the reaction at a higher dilution to favor the intramolecular pathway. Ensure all reagents and solvents are scrupulously dry and the system is fully inert. |
| Hydrolysis of Ester | Presence of water with a strong base at high temperatures. | Use anhydrous solvents and reagents. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified post-cyclization if needed. |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of diverse heterocyclic structures. By understanding and controlling the orthogonal reactivity of its halogen substituents, researchers can execute elegant and efficient multi-step syntheses. The protocols described herein for benzofurans and fused N,S-heterocycles provide a robust framework that can be adapted to generate a vast library of novel compounds for applications in pharmaceutical and materials science research.
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). [Link]
-
Synthesis of benzofurans from o-halo-benzylketones. ResearchGate. [Link]
-
Methyl 4-bromo-3-iodobenzoate. MySkinRecipes. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
This compound | C8H6BrIO2. PubChem, National Institutes of Health (NIH). [Link]
-
Novel methods for organic synthesis: exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Baylor University Institutional Repository. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. Organic Chemistry Portal. [Link]
-
Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]
-
This compound (97%). Amerigo Scientific. [Link]
Sources
- 1. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER CAS#: 249647-24-3 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. nobelprize.org [nobelprize.org]
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- 7. researchgate.net [researchgate.net]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Precision Engineering of Pharmaceutical Scaffolds: A Guide to the Regioselective Functionalization of Methyl 3-bromo-4-iodobenzoate
Introduction: Unlocking the Potential of a Dihalogenated Building Block
In the landscape of modern drug discovery and development, the ability to precisely modify molecular scaffolds is paramount. Methyl 3-bromo-4-iodobenzoate stands as a pivotal building block, offering a unique platform for the strategic and regioselective introduction of diverse functionalities. Its aromatic ring is adorned with two distinct halogen atoms—bromine and iodine—and an electron-withdrawing methyl ester group. This arrangement provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
The inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this substrate's utility. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.[1] This reactivity differential allows for the selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations. This guide provides detailed application notes and protocols for the selective functionalization of this compound, focusing on widely-used palladium-catalyzed cross-coupling reactions.
Core Principle: Regioselectivity in Palladium-Catalyzed Cross-Coupling
The selective functionalization of this compound hinges on the chemoselectivity of the palladium catalyst for the C-I bond over the C-Br bond. This selectivity is primarily governed by the faster rate of oxidative addition at the C-I bond. By carefully controlling the reaction conditions—catalyst, ligand, base, solvent, and temperature—one can achieve high yields of the mono-functionalized product.
Below is a workflow diagram illustrating the general strategy for the sequential functionalization of this compound.
Caption: Sequential functionalization workflow for this compound.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical compounds.[2] In the case of this compound, the Suzuki reaction can be selectively performed at the iodo-position.
Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂, 1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Addition of Base and Solvent: Under the inert atmosphere, add the base followed by the degassed solvent. If a biphasic system is used (e.g., toluene/water), add the degassed organic solvent first, followed by the degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-bromo-4-arylbenzoate.
Data Presentation:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 85-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8-16 | 90-98 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12-20 | 88-96 |
Yields are representative and may vary depending on the specific arylboronic acid used.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Note 2: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 4-position.
Protocol: Selective Sonogashira Coupling at the Iodo-Position
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the degassed solvent and the amine base via syringe. Stir the mixture for a few minutes, then add the terminal alkyne dropwise.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-bromo-4-(alkynyl)benzoate.
Data Presentation:
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 2-6 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 4-8 | 85-97 |
| PdCl₂(MeCN)₂ | CuI | Piperidine | Toluene | 80 | 3-5 | 82-92 |
Yields are representative and may vary depending on the specific terminal alkyne used.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This reaction allows for the facile formation of aryl amines from aryl halides and a wide range of amine coupling partners.[7] The chemoselective amination of this compound at the 4-position provides a direct route to valuable 4-amino-3-bromobenzoate derivatives.
Protocol: Selective Buchwald-Hartwig Amination at the Iodo-Position
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the degassed solvent, followed by this compound and the amine.
-
Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-3-bromobenzoate derivative.
Data Presentation:
| Pd Pre-catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100-110 | 12-24 | 85-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16-24 | 80-90 |
| Pd₂(dba)₃/BINAP | LiHMDS | Toluene | 90-100 | 18-30 | 75-88 |
Yields are representative and can vary based on the amine coupling partner.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling Precautions
-
Palladium Catalysts and Ligands: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.[8] Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[8] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Organolithium Reagents: If considering metal-halogen exchange, be aware that organolithium reagents are highly reactive and often pyrophoric, igniting spontaneously on contact with air.[5][10] All manipulations must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware.[11] Appropriate PPE, including fire-resistant lab coats, safety glasses, and proper gloves, is mandatory.[6] Always work in a fume hood and have a suitable fire extinguisher readily available.[12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a high degree of control and regioselectivity in palladium-catalyzed cross-coupling reactions. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers and drug development professionals can effectively utilize this substrate to accelerate the discovery and synthesis of new chemical entities.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved from [Link]
-
UC Irvine Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
PubMed. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry, 75(20), 6965-6968. [Link]
-
Standard Operating Procedure. (2017, May 25). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common side reactions in the synthesis of Methyl 3-bromo-4-iodobenzoate
Welcome to the technical support hub for the synthesis of Methyl 3-bromo-4-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. As your Senior Application Scientist, I've structured this guide to not only offer solutions but to explain the chemical reasoning behind them, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route starts from methyl 4-amino-3-bromobenzoate.[1] This method involves a Sandmeyer reaction, a versatile and widely used process in aromatic chemistry for converting an amino group into a variety of functionalities.[2][3] The key steps are the diazotization of the amino group followed by displacement with iodide.[1][4]
Q2: Why is the Sandmeyer reaction preferred for this synthesis?
A2: The Sandmeyer reaction provides a reliable method for introducing an iodo group at a specific position on the benzene ring, which might not be easily achievable through direct electrophilic aromatic substitution due to the directing effects of the existing bromo and methyl ester groups. It allows for regiochemical control that is crucial for the synthesis of this specific isomer.
Q3: What are the primary safety concerns I should be aware of during this synthesis?
A3: The diazotization step involves the formation of an aryl diazonium salt, which can be unstable and potentially explosive, especially if allowed to warm up or if isolated in a dry state. It is critical to maintain the reaction temperature between 0–5 °C.[5] Additionally, many of the reagents used, such as hydrochloric acid, sodium nitrite, and potassium iodide, should be handled with appropriate personal protective equipment (PPE).
Q4: My final product is impure. What are the likely culprits?
A4: Impurities often stem from unreacted starting material (methyl 4-amino-3-bromobenzoate), or side-products from the Sandmeyer reaction.[5] These can include hydroxylated byproducts where the diazonium group is replaced by an -OH group, or the formation of azo compounds.[5][6] Careful control of reaction conditions, particularly temperature, is key to minimizing these impurities.
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves into specific issues you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
A low yield is a frequent challenge and can be attributed to several factors throughout the synthetic process. A systematic approach is essential for pinpointing the cause.
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete Diazotization | Insufficient acid or sodium nitrite, or improper temperature control, can lead to unreacted starting material. The diazonium salt may also decompose if the temperature rises above 5 °C. | Ensure the reaction is maintained at 0–5 °C during the addition of sodium nitrite.[5] Use a slight excess of sodium nitrite and a sufficient amount of acid to ensure complete conversion of the amine. |
| Side Reactions of the Diazonium Salt | Diazonium salts are reactive intermediates and can undergo competing reactions. A primary side reaction is hydroxylation, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent, forming methyl 3-bromo-4-hydroxybenzoate.[5][6] | Add the potassium iodide solution promptly to the cold diazonium salt solution to favor the desired substitution.[5] Ensure the potassium iodide is fully dissolved before addition. |
| Loss During Workup | The product, this compound, may have some solubility in the aqueous layer during extraction. | When performing extractions, use a saturated sodium chloride solution (brine) to decrease the solubility of the organic product in the aqueous phase. Use cold solvents for washing the filtered product to minimize loss.[5] |
| Suboptimal Reaction Conditions | Incorrect stoichiometry of reagents, reaction time, or temperature can all negatively impact the yield. | Adhere strictly to a validated experimental protocol.[1] Ensure accurate measurement of all reagents. |
Problem 2: Presence of Significant Impurities in the Final Product
The formation of side products can complicate purification and reduce the overall efficiency of the synthesis.
| Observed Impurity | Probable Side Reaction | Mitigation and Purification Strategy |
| Unreacted Starting Material (Methyl 4-amino-3-bromobenzoate) | Incomplete diazotization reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material before workup. For purification, recrystallization is often effective as the starting material and product have different solubilities.[5] |
| Methyl 3-bromo-4-hydroxybenzoate | Hydroxylation of the diazonium salt intermediate. This is a common side reaction in Sandmeyer reactions conducted in aqueous media.[6] | Minimize the time the diazonium salt is present before the addition of the iodide source. Maintaining a low temperature (0-5°C) is crucial.[5] Purification can be achieved through column chromatography, as the hydroxylated byproduct will have a different polarity. |
| Azo Compound Formation | The diazonium salt can couple with unreacted amine starting material, especially if the reaction mixture is not sufficiently acidic. | Ensure an adequate excess of acid is used during the diazotization step to prevent this coupling reaction.[5] These highly colored impurities can typically be removed by column chromatography. |
| Biaryl Byproducts | The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds through radical coupling.[5] | While more difficult to completely eliminate, careful control of reaction conditions and the use of fresh, active reagents can minimize their formation. Purification may require careful column chromatography or recrystallization. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the key steps in the synthesis and a logical workflow for troubleshooting common issues.
Caption: A typical workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Methyl 4-amino-3-bromobenzoate
-
Acetone
-
6 M Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve methyl 4-amino-3-bromobenzoate in a mixture of acetone and 6 M hydrochloric acid.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it. Add the cold sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Iodide Addition: Prepare a solution of potassium iodide in water. Slowly add the potassium iodide solution to the reaction mixture.
-
Warming and Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the product into ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography using a gradient eluent system, typically starting with 100% heptane and gradually increasing the polarity with ethyl acetate.
This comprehensive guide should serve as a valuable resource in your synthesis of this compound. By understanding the potential side reactions and implementing the suggested troubleshooting strategies, you can optimize your reaction for both yield and purity.
References
- BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Mondal, B. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Indian Chemical Society, 98(11), 100192. [Link]
Sources
- 1. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER CAS#: 249647-24-3 [amp.chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Technical Support Center: Purification of Crude Methyl 3-bromo-4-iodobenzoate
Welcome to the technical support guide for the purification of crude Methyl 3-bromo-4-iodobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block.[1] The presence of impurities can significantly impact the outcome of subsequent synthetic steps, affecting reaction kinetics, yield, and the purity of the final active pharmaceutical ingredient (API).[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this specific halogenated aromatic ester.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Oiling Out During Recrystallization
Q: I'm attempting to recrystallize my crude this compound, but instead of forming crystals, it's separating as an oil. What's causing this and how can I fix it?
A: "Oiling out" is a common problem in recrystallization and typically occurs when the solute is insoluble in the solvent at the boiling point and separates from the solution at a temperature above its melting point.[3] For this compound, which has a reported melting point of 56-60 °C, this can be particularly problematic.
Probable Causes & Solutions:
-
High Concentration of Impurities: Significant amounts of impurities can depress the melting point of the mixture, making it more prone to oiling out.[3]
-
Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a plug of silica gel can remove baseline impurities and significantly improve the success of the subsequent recrystallization.[4]
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[5]
-
Cooling Rate is Too Rapid: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[3]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a beaker, before transferring it to an ice bath.[7]
-
-
Insufficient Solvent: Using the absolute minimum amount of hot solvent can sometimes lead to premature precipitation at a high temperature.[3]
-
Solution: If oiling out occurs, return the flask to the heat source and add a small amount of additional hot solvent to ensure everything redissolves. Then, proceed with slow cooling.[3]
-
| Troubleshooting "Oiling Out" | Cause | Recommended Action |
| Initial Observation | The compound separates as an oil instead of crystals upon cooling. | Re-heat the solution to redissolve the oil. |
| If Oiling Persists | Solvent choice may be suboptimal, or impurity levels are too high. | Add more of the "good" solvent if using a mixed system, or consider a pre-purification step like a silica plug.[3][4] |
| To Prevent Recurrence | The cooling rate is likely too fast. | Ensure a slow cooling process; allow the solution to reach room temperature before using an ice bath.[7] |
Issue 2: Poor Separation in Column Chromatography
Q: I'm running a flash column to purify my product, but I'm getting poor separation between my desired compound and an impurity. How can I improve the resolution?
A: Achieving good separation in column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent).[8] For halogenated aromatic compounds, specific interactions can influence their retention.[9]
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is critical. If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica.[8]
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for your target compound.[10] For this compound, a non-polar compound, start with a low polarity eluent like a mixture of hexane and ethyl acetate and gradually increase the polarity.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and co-elution of compounds.
-
Compound Instability on Silica: Some compounds can decompose on the acidic surface of silica gel.[4]
-
Solution: Test for stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[12]
-
Workflow for Optimizing Column Chromatography:
Caption: Workflow for Column Chromatography Purification.
Issue 3: Persistent Yellow Color in the Final Product
Q: After purification, my this compound is a yellow solid, not the expected off-white. What could be the cause, and is it a concern?
A: While a slight off-white or pale yellow color can sometimes be acceptable depending on the required purity, a distinct yellow hue often indicates the presence of impurities.[13]
Probable Causes & Solutions:
-
Trace Palladium Catalyst Residue: If the compound was synthesized via a palladium-catalyzed cross-coupling reaction, residual palladium can impart a color.[13]
-
Solution: Stirring the product in a solvent with activated carbon can help adsorb these colored impurities. Filter the solution through Celite to remove the carbon before evaporating the solvent.
-
-
Oxidation Products: Halogenated aromatic compounds can be sensitive to light and air, potentially forming colored oxidation byproducts.[13]
-
Solution: Store the compound in a cool, dark place, preferably under an inert atmosphere.[14] If oxidation is suspected, re-purification by recrystallization or column chromatography may be necessary.
-
-
Nitrated Impurities: If nitric acid was used in a previous synthetic step (e.g., nitration of a precursor), trace amounts of colored nitrated aromatic impurities could be present.
-
Solution: These impurities are often more polar and can typically be removed by column chromatography.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: Impurities can arise from several sources during synthesis.[15] Common impurities include:
-
Unreacted Starting Materials: Such as 3-bromo-4-iodobenzoic acid if the esterification reaction did not go to completion.[15]
-
Byproducts: Formed from side reactions, for instance, compounds resulting from over-bromination or dimerization.[15]
-
Reagent Contaminants: Impurities present in the reagents, such as methanol, can carry through to the final product.[15]
-
Degradation Products: The compound itself may degrade under certain conditions, leading to impurities.[16]
Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?
A: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent and efficient technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found. It is often faster and more scalable than chromatography.
-
Column Chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the product.[8] It offers finer control over the separation process.[17]
For a crude product that is mostly the desired compound with minor impurities, recrystallization is a good first choice. If the crude mixture is complex, column chromatography is the preferred method.
Q3: How do I choose the best solvent for recrystallization?
A: The ideal solvent for recrystallization should meet several criteria:
-
It should not react chemically with the compound.[18]
-
The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[18][19]
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.[18]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[18]
A good starting point for this compound would be to test solvents like ethanol, isopropanol, or solvent pairs like hexane/ethyl acetate.
Recrystallization Solvent Selection Process:
Caption: Decision tree for selecting a recrystallization solvent.
Q4: Can I use reverse-phase chromatography for this compound?
A: Yes, reverse-phase chromatography can be an option, especially for polar impurities. This compound is a relatively non-polar molecule, so it would be strongly retained on a C18 column. Elution would typically be done with a mixture of water and an organic solvent like acetonitrile or methanol. However, for a non-polar compound like this, normal-phase chromatography on silica gel is usually more straightforward and cost-effective.[20]
III. Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying 1 gram of crude this compound using flash column chromatography.
1. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot it on a TLC plate and elute with a 95:5 mixture of Hexane:Ethyl Acetate. Adjust the solvent ratio until the desired compound has an Rf of ~0.3.
-
Column Preparation: Select a glass column (e.g., 2-3 cm diameter). Add ~30g of silica gel (230-400 mesh) as a slurry in the chosen eluent.[11] Tap the column gently to pack the silica evenly and remove air bubbles. Add a thin layer of sand on top.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the 1g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~2g of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.[12]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Use a pipette to carefully add the solution to the top of the column, allowing it to absorb into the silica without disturbing the surface.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a flow rate of about 5 cm/minute.[11]
-
Begin collecting fractions (e.g., 10-15 mL per fraction) as soon as the solvent starts to elute from the bottom.
4. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[10]
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
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Autech. What are the possible impurities in Methyl 3 - bromobenzoate (CAS 618 - 89 - 3)?. (2025-12-26). [Link]
-
Wayment-Steele, H. K., Johnson, M. N., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Wang, X., et al. Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology, 11. [Link]
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Dakota Pharm. The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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Reddit. Purification Troubleshooting. (2024-05-16). [Link]
-
Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025-04-30). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17750019, this compound. [Link]
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MySkinRecipes. Methyl 4-bromo-3-iodobenzoate. [Link]
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Amerigo Scientific. This compound (97%). [Link]
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Kanao, E., et al. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). RSC Advances, 9(64), 37267-37274. [Link]
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Cromacon. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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El-Faham, A. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16). [Link]
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PharmaCompass. Purification & Separation | Chromatography | HPLC | CDMO. [Link]
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The Organic Chemistry Tutor. Recrystallization. (2020-01-10). [Link]
-
Agilent. Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
- Google Patents.
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Wilds Research Group. Flash Column Chromatography. (2023-03-13). [Link]
-
All In with Dr. Betts. Recrystallization Lab Procedure of Benzoic Acid. (2020-09-21). [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid?. (2017-05-21). [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. (2023-02-10). [Link]
-
West, C., & Lesellier, E. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. (2006). Journal of Chromatography A, 1110(1-2), 191-199. [Link]
-
MaChemGuy. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013-01-20). [Link]
-
Wikipedia. Methyl 4-iodobenzoate. [Link]
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Royal Society of Chemistry. Nitration of methyl benzoate. [Link]
-
Professor Dave Explains. EAS Nitration Experiment & Recrystallization. (2020-03-26). [Link]
-
MaChemGuy. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022-01-20). [Link]
-
Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]
-
Bolte, M., & Wissler, J. Methyl 4-bromobenzoate. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(5), o1192-o1193. [Link]
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optimizing yield and purity of Methyl 3-bromo-4-iodobenzoate synthesis
Welcome to the technical support center for the synthesis and optimization of Methyl 3-bromo-4-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this versatile chemical intermediate. This compound is a valuable building block in organic synthesis, particularly for creating complex molecules through selective cross-coupling reactions like Suzuki or Sonogashira couplings.[1] This guide moves beyond a simple protocol to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
I. Synthetic Workflow: The Sandmeyer Reaction
The most common and reliable route to this compound is a Sandmeyer reaction, starting from Methyl 4-amino-3-bromobenzoate.[2][3] This process involves two key stages: the formation of a diazonium salt from the aromatic amine, followed by its displacement with iodide.[4][5]
The workflow below illustrates the key steps of this transformation.
Caption: Synthetic workflow for this compound.
II. Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed to serve as a reliable starting point for your synthesis.[2][3]
Materials and Reagents:
-
Methyl 4-amino-3-bromobenzoate
-
Acetone
-
6 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve Methyl 4-amino-3-bromobenzoate (1.0 eq) in acetone. Add 6 M hydrochloric acid.
-
Diazotization: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of sodium nitrite (1.2 eq) in deionized water. Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C for 2 hours. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Iodination: Prepare a solution of potassium iodide (1.5 eq) in deionized water. Add the KI solution slowly to the cold diazonium salt mixture.
-
Warming: After the addition of KI is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for at least 1 hour.
-
Work-up: Dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution from 100% heptane to a mixture of ethyl acetate and heptane (e.g., 20:80) is typically effective.[2]
-
Characterization: The final product, this compound, should be a solid.[2] Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Key Reaction Data:
| Parameter | Value | Source |
| Starting Material | Methyl 4-amino-3-bromobenzoate | [2][3] |
| CAS Number (Product) | 249647-24-3 | [6][7][8] |
| Molecular Formula | C₈H₆BrIO₂ | [8][9] |
| Molecular Weight | 340.94 g/mol | [6][8] |
| Appearance | Solid | [2][6] |
| Melting Point | 56-60 °C | [6][7] |
| Typical Yield | ~55% (unoptimized) | [2] |
| Storage | 2-8°C, away from light, dry, sealed | [1][6] |
III. Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses potential problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Product Yield | Incomplete Diazotization: Temperature too high (>5 °C), insufficient acid, or impure NaNO₂. | Maintain strict temperature control (0-5 °C). Use a freshly prepared NaNO₂ solution. Ensure at least 3 equivalents of acid are present. |
| Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures. Warming the reaction too quickly. | Do not exceed 5 °C during diazotization and KI addition. Allow the mixture to warm to room temperature gradually. | |
| Side Reactions: Formation of phenol by reaction with water or azo-coupling if the amine is not fully diazotized. | Ensure complete diazotization before adding KI. Maintain acidic conditions to suppress side reactions. | |
| Starting Material Remains | Incomplete Diazotization: Insufficient NaNO₂ or reaction time. | Increase the reaction time at 0 °C to ensure complete formation of the diazonium salt. Use a slight excess (1.1-1.2 eq) of NaNO₂. |
| Formation of Dark, Tarry Byproducts | Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism which can lead to polymerization or other side reactions.[4] | Ensure the reaction is well-stirred. Consider adding a radical scavenger if the problem persists, though this may impact yield. |
| Azo Compound Formation: The diazonium salt can couple with unreacted starting amine. | Ensure slow, controlled addition of NaNO₂ to a well-stirred, cold solution to prevent localized excesses of either reagent. | |
| Product is an Oil or Impure Solid | Incomplete Reaction or Side Products: Presence of starting material or byproducts like the corresponding phenol. | Re-purify using column chromatography, potentially with a shallower gradient. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). |
| Residual Solvent: Incomplete removal of extraction solvents (EtOAc, heptane). | Dry the product under high vacuum for an extended period. | |
| Difficulty in Purification | Co-eluting Impurities: Byproducts with similar polarity to the desired product. | Adjust the solvent system for column chromatography (e.g., using dichloromethane/hexane). Consider a different purification technique, such as preparative HPLC or recrystallization. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Sandmeyer reaction in this synthesis? A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4][10] First, the primary amine on Methyl 4-amino-3-bromobenzoate is converted into a diazonium salt (-N₂⁺) using sodium nitrite and hydrochloric acid.[11] This diazonium group is an excellent leaving group (N₂ gas). In the second step, iodide from KI acts as a nucleophile, displacing the N₂ group to form the C-I bond. While this specific iodination often proceeds without a copper catalyst, it is mechanistically related to the classic copper-catalyzed Sandmeyer reactions.[5]
Q2: Why is it critical to perform the diazotization at 0 °C? A: Aryl diazonium salts are thermally unstable.[11] At temperatures above 5-10 °C, they can decompose prematurely, leading to the formation of undesired byproducts (such as phenols from reaction with water) and a significant reduction in yield. Maintaining a low temperature ensures the diazonium salt intermediate is stable enough to react with the potassium iodide.
Q3: Can I use a different iodide source instead of Potassium Iodide (KI)? A: Yes, other iodide sources like sodium iodide (NaI) can be used. However, KI is the most commonly cited and is readily available, soluble in water, and effective for this transformation.[2][5] The key is to provide a soluble source of I⁻ ions.
Q4: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of heptane and ethyl acetate. You can track the disappearance of the starting material (Methyl 4-amino-3-bromobenzoate) and the appearance of the product spot. The product will be less polar than the starting amine.
Q5: My final product has a pink or brownish tint. What causes this and how can I remove it? A: A colored tint is often due to trace impurities, possibly from trace amounts of iodine (I₂) formed by oxidation of iodide, or other minor, highly colored byproducts. Thorough purification by column chromatography is usually sufficient to remove these impurities.[2] If the color persists, washing the organic extract with a dilute solution of sodium thiosulfate during the work-up can help remove elemental iodine.
References
- 1. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
- 2. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER | 249647-24-3 [amp.chemicalbook.com]
- 3. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER CAS#: 249647-24-3 [amp.chemicalbook.com]
- 4. byjus.com [byjus.com]
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- 8. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Dehalogenation Side Products in Reactions of Methyl 3-bromo-4-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-iodobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation side reactions in cross-coupling chemistries.
Introduction
This compound is a versatile building block in organic synthesis, prized for its two distinct carbon-halogen bonds that allow for sequential, site-selective cross-coupling reactions. However, the inherent reactivity of the C-I and C-Br bonds also makes this substrate susceptible to undesired dehalogenation, leading to the formation of mono- and di-dehalogenated byproducts. This guide will equip you with the knowledge to diagnose, troubleshoot, and minimize these side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common dehalogenation side products I can expect when working with this compound?
A1: The primary dehalogenation byproducts are Methyl 3-bromobenzoate (from deiodination), Methyl 4-iodobenzoate (from debromination), and Methyl benzoate (from complete dehalogenation). The relative amounts of these byproducts will depend on the reaction conditions and the type of cross-coupling reaction being performed.
Q2: Why is dehalogenation more prevalent at the C-I bond compared to the C-Br bond?
A2: The carbon-iodine bond is weaker and more polarized than the carbon-bromine bond. This makes the C-I bond more susceptible to oxidative addition by the palladium catalyst, which is the initial step in most cross-coupling reactions.[1][2] However, this increased reactivity also makes it more prone to side reactions like dehalogenation. The general trend for dehalogenation propensity is I > Br > Cl.[2]
Q3: How can I detect and quantify dehalogenation byproducts in my reaction mixture?
A3: Several analytical techniques can be used to identify and quantify dehalogenation byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The dehalogenated byproducts will have distinct retention times and mass spectra.[1][3]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a diode-array detector (DAD) or a mass spectrometer (MS), HPLC and UHPLC can effectively separate and quantify the components of the reaction mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the dehalogenated products in the crude reaction mixture.[1] For instance, the appearance of a new aromatic proton signal in a region previously occupied by a carbon-halogen bond is a strong indicator of dehalogenation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting dehalogenation in common cross-coupling reactions involving this compound.
Issue 1: Significant Formation of Methyl 3-bromobenzoate (Deiodination)
This is the most common dehalogenation issue, occurring in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Root Causes & Solutions
-
Palladium-Hydride (Pd-H) Species Formation: The primary culprit behind dehalogenation is the formation of a palladium-hydride species.[2] This can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[2][5]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[6]
-
Base Optimization: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2][7] Avoid strong alkoxide bases if possible, as they can be a source of hydrides.
-
Solvent Choice: Use aprotic solvents like toluene, dioxane, or THF.[2][8] If an alcohol is necessary as a co-solvent, use it in minimal amounts.
-
-
-
Slow Transmetalation/Coupling Partner Addition: If the desired coupling step is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.
-
Solution:
-
Increase Temperature Cautiously: A modest increase in temperature can sometimes accelerate the desired reaction.[2] However, excessively high temperatures can lead to catalyst decomposition and more side products.[6]
-
Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[2]
-
-
Issue 2: Formation of Methyl 4-iodobenzoate (Debromination)
While less common than deiodination, debromination can occur under more forcing conditions.
Root Causes & Solutions
-
High Reaction Temperature: Elevated temperatures are often required to activate the C-Br bond, but this can also increase the rate of dehalogenation.
-
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Microwave Irradiation: Microwave heating can sometimes accelerate the desired reaction selectively, allowing for lower overall reaction times and potentially reducing side product formation.[9]
-
-
-
Highly Active Catalyst System: A catalyst system that is too active can lead to non-selective reactions.
-
Solution:
-
Catalyst and Ligand Screening: If you are using a highly active catalyst for the C-I coupling, consider switching to a less active system for the subsequent C-Br coupling.
-
-
Issue 3: Formation of Methyl Benzoate (Complete Dehalogenation)
The presence of significant amounts of methyl benzoate indicates a highly unselective reaction environment.
Root Causes & Solutions
-
Combination of Factors: This is usually the result of a combination of the issues mentioned above: a highly active catalyst, high temperatures, and the presence of hydride sources.
-
Solution:
-
Systematic Optimization: A systematic approach to optimizing the reaction conditions is necessary. Start by addressing the most likely causes of dehalogenation (ligand, base, solvent) and then fine-tune the temperature and catalyst loading.
-
-
Data Presentation
Table 1: Effect of Ligand and Base on Dehalogenation in Suzuki-Miyaura Coupling
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Deiodination (%) | Debromination (%) |
| 1 | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 65 | 25 | <5 |
| 2 | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 | <5 | <1 |
| 3 | XPhos | Cs₂CO₃ | Toluene | 80 | 95 | <2 | <1 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Dehalogenation
Caption: A stepwise workflow for troubleshooting dehalogenation.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways leading to desired product vs. dehalogenation.
Validated Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is a good starting point for the selective coupling at the C-I position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the toluene/H₂O solvent mixture.
-
Degas the reaction mixture with a stream of argon for 15 minutes.
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 3-bromo-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth, practical advice for selecting the optimal catalyst system for cross-coupling reactions involving Methyl 3-bromo-4-iodobenzoate. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only choose the right catalyst but also to troubleshoot common issues and understand the chemistry behind your experimental choices.
Frequently Asked Questions (FAQs)
Q1: I am working with this compound. Which halogen should I expect to react first in a cross-coupling reaction?
A1: You should expect the carbon-iodine (C-I) bond to react selectively over the carbon-bromine (C-Br) bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2] This chemoselectivity is based on the bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst.[2] The C-I bond is weaker and therefore more readily undergoes oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4][5]
Q2: What is the most common and versatile type of cross-coupling reaction for functionalizing this compound?
A2: The Suzuki-Miyaura coupling is arguably the most widely used and versatile method for this substrate.[4][6][7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acid or boronic ester coupling partners.[4][7][9] The byproducts are also generally non-toxic and easily removed, simplifying purification.[4]
Q3: Can I perform other types of cross-coupling reactions with this substrate?
A3: Absolutely. Besides Suzuki-Miyaura, other powerful cross-coupling reactions can be effectively employed:
-
Sonogashira Coupling: To form a carbon-carbon triple bond with a terminal alkyne.[10][11][12][13][14]
-
Heck Coupling: To couple with an alkene to form a substituted alkene.[15][16][17][18]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[19][20][21]
The choice of reaction will depend on the specific bond you intend to form.
Q4: What are the key components of a successful Suzuki-Miyaura coupling reaction?
A4: A typical Suzuki-Miyaura reaction consists of four key components:
-
Aryl Halide: In this case, this compound.
-
Organoboron Reagent: A boronic acid or a more stable derivative like a boronic ester (e.g., pinacol or MIDA esters).[1][7]
-
Palladium Catalyst: A source of palladium(0) and a suitable ligand.[7]
-
Base: Essential for activating the organoboron reagent.[7][8][22]
The reaction is typically carried out in an organic solvent, often with a small amount of water.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q5: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first things I should check?
A5: Low yields can often be traced back to a few critical factors. Here’s a systematic checklist:
-
Reagent Quality:
-
Organoboron Reagent Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity boronic acid or a more stable boronic ester is recommended.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1][23] Ensure they are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[1]
-
-
Reaction Atmosphere:
-
Base Selection:
-
Solvent Choice:
Issue 2: Formation of Side Products
Q6: I am observing significant amounts of homocoupled product from my boronic acid. What causes this and how can I prevent it?
A6: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl species derived from two molecules of your boronic acid. This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[7]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst.[7]
-
Use of Pre-catalysts: Employing a well-defined Pd(0) pre-catalyst or a Pd(II) pre-catalyst that efficiently reduces to Pd(0) in situ can minimize the presence of unwanted Pd(II) species.[23][26]
-
Controlled Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.
Q7: I am seeing dehalogenation of my starting material (replacement of I or Br with H). What is the cause?
A7: Dehalogenation, or hydrodehalogenation, is a side reaction where the halide is replaced by a hydrogen atom. This can occur via a couple of mechanisms. After oxidative addition, the palladium complex might react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination to form the dehalogenated product.[7]
Mitigation Strategies:
-
Choice of Base and Solvent: Carefully select your base and solvent to minimize potential hydride sources.
-
Optimize Reaction Conditions: Lowering the reaction temperature may disfavor this side reaction.[24]
Catalyst and Ligand Selection Guide
The choice of palladium catalyst and ligand is critical for a successful coupling reaction. The ligand, in particular, influences the stability, solubility, and reactivity of the catalyst.[23][27]
| Catalyst System | Ligand Type | Recommended For | Key Advantages |
| Pd(PPh₃)₄ (Tetrakis) | Monodentate Phosphine | General purpose, good starting point for Suzuki and Sonogashira.[25][28] | Commercially available, well-understood reactivity. |
| Pd(OAc)₂ + Ligand | Flexible | Wide range of reactions, allows for ligand screening.[29] | Highly tunable by changing the ligand. Requires in situ reduction to Pd(0).[23][26] |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | Suzuki and Buchwald-Hartwig reactions.[29] | Good for challenging substrates, promotes efficient coupling. |
| Pd₂(dba)₃ + Ligand | Flexible | Buchwald-Hartwig and other couplings.[30] | A direct source of Pd(0), often used with bulky, electron-rich ligands.[26] |
Bulky, Electron-Rich Ligands: For more challenging couplings, such as those involving less reactive aryl bromides or for Buchwald-Hartwig aminations, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[29][31][32][33] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane/water or toluene/ethanol/water)[24][28]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.[28]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][28]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.[1][28]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][28]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. research.rug.nl [research.rug.nl]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 27. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. reddit.com [reddit.com]
- 32. researchgate.net [researchgate.net]
- 33. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 3-bromo-4-iodobenzoate Under Thermal Stress
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the impact of reaction temperature on the stability of Methyl 3-bromo-4-iodobenzoate. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues in your experiments, ensuring the integrity of your results.
Introduction: The Delicate Balance of Reactivity and Stability
This compound is a valuable building block in organic synthesis, prized for its di-halogenated structure that allows for selective, stepwise functionalization in cross-coupling reactions. However, the very features that make it synthetically useful—the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds—are also its points of vulnerability, particularly under thermal stress. The C-I bond is notably the weakest among the carbon-halogen bonds, making organoiodine compounds susceptible to degradation.[1][2] Understanding the thermal limits of this compound is critical for optimizing reaction conditions and ensuring the purity of your target molecules.
This guide will delve into the common stability challenges encountered when working with this compound at elevated temperatures and provide practical solutions.
Troubleshooting Guide: Navigating Thermal Stability Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a yellow to brown discoloration in my reaction mixture when heating this compound. What is causing this?
Answer: The discoloration is a classic indicator of decomposition, specifically the formation of molecular iodine (I₂).[2] The underlying cause is the cleavage of the carbon-iodine (C-I) bond, which is susceptible to breaking at elevated temperatures.[1][2] This process can be accelerated by factors such as light exposure and the presence of trace impurities.[2]
Causality: The C-I bond has a lower bond dissociation energy compared to C-Br and C-Cl bonds, making it the most likely point of initial degradation.[1] Heat provides the necessary energy to overcome this energy barrier, leading to homolytic cleavage and the formation of radical species, which can then lead to the formation of I₂.
Recommended Actions:
-
Lower the Reaction Temperature: If your protocol allows, reduce the temperature to the minimum required for the reaction to proceed at an acceptable rate.
-
Protect from Light: Conduct your reaction in a vessel protected from light, such as an amber flask or a flask wrapped in aluminum foil.
-
Use High-Purity Reagents: Ensure your starting material and solvents are of high purity to minimize the presence of impurities that could catalyze decomposition.[2]
Question 2: My reaction yield is lower than expected, and I'm seeing byproducts in my analysis. Could this be related to the reaction temperature?
Answer: Absolutely. Elevated temperatures can lead to a variety of side reactions and degradation pathways beyond simple discoloration. The primary thermally induced side reaction is dehalogenation, where the iodine or bromine atom is replaced by a hydrogen atom. You may also observe the formation of biphenyl-type impurities from homocoupling of radical intermediates.
Causality: At higher temperatures, the rate of decomposition of this compound can become competitive with the rate of your desired reaction. This leads to a decrease in the concentration of your starting material and the formation of undesired byproducts. For instance, in Suzuki coupling reactions, while higher temperatures can increase the reaction rate, they can also promote side reactions if the catalyst system is not sufficiently active at lower temperatures.[3][4]
Recommended Actions:
-
Temperature Optimization Study: Perform a systematic study to find the optimal temperature that balances reaction rate and substrate stability.
-
Catalyst and Ligand Screening: For cross-coupling reactions, screen different catalysts and ligands. Modern catalytic systems are often highly efficient at lower temperatures, even for challenging substrates.[5][6][7]
-
In-situ Monitoring: If possible, monitor the reaction progress using techniques like HPLC or GC to track the consumption of starting material and the formation of products and byproducts over time at different temperatures.
Question 3: I'm performing a Suzuki-Miyaura coupling reaction. What is the recommended temperature range to maintain the stability of this compound?
Answer: While the optimal temperature is highly dependent on the specific catalyst, ligand, base, and solvent system used, a general recommendation is to start with milder conditions and incrementally increase the temperature if necessary.
Starting Point: Many modern palladium-based catalyst systems are effective at temperatures ranging from room temperature to 80 °C.[5][6][7] It is advisable to begin your optimization in this range.
Causality: The C-I bond is significantly more reactive than the C-Br bond in Suzuki-Miyaura couplings, allowing for selective reaction at the iodine position. This often means that harsh conditions are not required. Exceeding the necessary temperature can lead to catalyst decomposition and substrate degradation.
Recommended Actions:
-
Literature Review: Consult the literature for Suzuki-Miyaura reactions on similar di-halogenated aryl compounds to find established conditions.
-
Stepwise Temperature Increase: Begin with a lower temperature (e.g., 50 °C) and monitor the reaction. If the conversion is slow, gradually increase the temperature in 10-15 °C increments.
Question 4: Can the ester functional group in this compound degrade at high temperatures?
Answer: Yes, while the C-I bond is the most labile, the methyl ester group can also undergo thermal decomposition, although typically at higher temperatures than those required for C-I bond cleavage.[8]
Causality: The thermal decomposition of aromatic esters can proceed through various pathways, including decarboxylation or cleavage of the ester linkage, which can be initiated at temperatures around 350 °C.[8][9] However, for most standard organic reactions, this is less of a concern than the dehalogenation.
Recommended Actions:
-
Avoid Excessive Temperatures: As a general rule, avoid unnecessarily high reaction temperatures (e.g., >150 °C) unless specifically required by the reaction mechanism and supported by literature precedent.
-
Analytical Vigilance: Be aware of potential byproducts resulting from ester degradation, such as the corresponding carboxylic acid (from hydrolysis if water is present) or decarboxylated species, and use appropriate analytical methods to detect them.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its long-term stability? A1: To maintain its purity and stability, this compound should be stored in a cool, dry, and dark place.[10] Recommended storage is at 2-8°C, protected from light.[10][11][12]
Q2: How can I analytically assess the stability of this compound in my reaction? A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the stability of the compound.[13] You can quantify the disappearance of the starting material and the appearance of any degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile byproducts.[13]
Q3: Are there any solvent effects I should be aware of concerning the thermal stability of this compound? A3: The choice of solvent can influence thermal stability. Protic solvents, especially at high temperatures, could potentially participate in solvolysis reactions. Aprotic, anhydrous solvents are generally preferred for reactions where thermal stability is a concern.
Q4: Besides temperature, what other factors can impact the stability of this compound? A4: In addition to temperature, stability can be affected by:
-
Light: Photodegradation can occur, leading to C-I bond cleavage.[2]
-
pH: Strongly acidic or basic conditions can promote hydrolysis of the ester group.
-
Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.[2]
-
Trace Metals: Certain metal ions can catalyze decomposition.[2]
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To determine the temperature at which significant degradation of this compound occurs in a given solvent.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the reaction solvent of interest (e.g., DMF, Toluene).
-
Aliquot the solution into several sealed vials.
-
Place the vials in heating blocks set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C). Include a control vial kept at room temperature.
-
At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Analyze the samples by HPLC to determine the remaining percentage of this compound.
-
Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.
Data Summary
| Parameter | Recommended Range/Value | Potential Issues if Exceeded |
| Reaction Temperature | 40 - 100 °C (Catalyst Dependent) | C-I bond cleavage, dehalogenation, byproduct formation. |
| Storage Temperature | 2 - 8 °C[10][11][12] | Accelerated degradation, discoloration. |
| Light Exposure | Minimize (use amber glassware) | Photolytic cleavage of the C-I bond.[2] |
Visualization of Degradation Pathway
Caption: Thermal degradation pathway of this compound.
References
- Enzymes involved in the anaerobic degradation of meta-substituted halobenzoates. (n.d.).
- Halobenzoate degradation pathways. The fluorobenzoate pathways (A) are... - ResearchGate. (n.d.).
- Hypervalent organoiodine compounds - Wikipedia. (n.d.).
- Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms - PubMed. (n.d.).
- Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31 - Chemia. (2023, July 27).
- Anaerobic degradation of 3-halobenzoates by a denitrifying bacterium - PubMed. (n.d.).
- Methyl 4-bromo-3-iodobenzoate - MySkinRecipes. (n.d.).
- Isolation and Characterization of Diverse Halobenzoate-Degrading Denitrifying Bacteria from Soils and Sediments - PMC - NIH. (n.d.).
- Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET. (2024, March 31).
- Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER - ChemicalBook. (2025, August 9).
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025, October 15).
- 1257231-51-8 | Methyl 4-bromo-3-iodobenzoate - ChemScene. (n.d.).
- This compound (97%) - Amerigo Scientific. (n.d.).
- Organoiodine chemistry - Wikipedia. (n.d.).
- Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS - ResearchGate. (2025, August 6).
- Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - PMC - PubMed Central. (2018, June 21).
- Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions - Illinois Experts. (n.d.).
- Technical Support Center: Improving the Stability of Iodinated Organic Compounds - Benchchem. (n.d.).
- Thermal decomposition of ester [closed] - Chemistry Stack Exchange. (2019, April 15).
- Thermal decomposition of esters. - ResearchGate. (2021, February 2).
- Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024, January 11).
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. (n.d.).
- Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.).
- This compound 97 249647-24-3 - Sigma-Aldrich. (n.d.).
- The Decomposition of Ethyl Bromide, Alkyl Halides, and Acetal in the Gas Phase at 300°-400° | The Journal of Physical Chemistry - ACS Publications. (n.d.).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (n.d.).
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. (n.d.).
- THE THERMAL DECOMPOSITION OF ARYL AZIDES.. - Google Books. (n.d.).
- This compound | C8H6BrIO2 | CID 17750019 - PubChem - NIH. (n.d.).
-
Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions | Journal of the American Chemical Society. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFImgvSVXV5jqsKfsjwTiEI9ElJobskcmIXWEKpjoZTWWJrrtdspqD_BXOaOxoci3gaRYABzwiuQpn4zO74vVAY6ieCC4aFDZHv_DBk92dNaXchh3fV6frIsv3VIBDRNANGRQ8zKQb]([Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 12. This compound 97 249647-24-3 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purity Determination of Methyl 3-bromo-4-iodobenzoate
Answering your request, here is a technical support center with troubleshooting guides and FAQs about analytical methods for determining the purity of Methyl 3-bromo-4-iodobenzoate.
Welcome to the technical support guide for the analytical determination of this compound purity. This resource is designed for researchers, quality control analysts, and drug development professionals who require robust, accurate, and reliable methods for assessing the quality of this critical synthetic intermediate.
This compound (CAS No: 249647-24-3) is a halogenated aromatic ester widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Its molecular structure features both bromo and iodo substituents, which allows for selective functionalization in various coupling reactions.[1] Given its role, ensuring high purity is paramount to the success of subsequent synthetic steps and the quality of the final product.
This guide provides detailed, field-proven protocols for the most common analytical techniques, a comprehensive troubleshooting section in a question-and-answer format to address issues you may encounter, and a comparative analysis to help you select the most appropriate method for your needs.
Understanding Potential Impurities
Effective purity analysis begins with an understanding of potential impurities that may be present in the sample. These can arise from the synthesis process or degradation.
Common Impurity Profile:
| Impurity Class | Specific Examples | Origin |
|---|---|---|
| Starting Materials | 3-Bromo-4-iodobenzoic acid, Methanol | Incomplete esterification reaction. |
| Isomeric Impurities | Methyl 4-bromo-3-iodobenzoate, Methyl 3-iodo-4-bromobenzoate | Non-selective halogenation or side reactions during synthesis.[2] |
| Related Byproducts | Methyl 3-bromobenzoate, Methyl 4-iodobenzoate | Dehalogenation side reactions. |
| Residual Solvents | Ethanol, Ethyl Acetate, Hexane | Incomplete removal during purification/crystallization. |
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the workhorse method for purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and robustness.
Experimental Protocol: RP-HPLC Purity Assay
This protocol describes a validated isocratic RP-HPLC method for quantifying the purity of this compound and detecting related impurities.
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile (ACN) and water.
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides excellent retention and separation for hydrophobic aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Offers a good balance of elution strength and resolution for the analyte and its likely impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes by minimizing viscosity fluctuations.[3] |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. A DAD can be used for peak purity analysis. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
| Run Time | 20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.
4. Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Troubleshooting Guide (FAQ)
Q1: My main peak is tailing. What is the cause and how can I fix it? A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interaction: Residual acidic silanol groups on the silica backbone of the C18 column can interact with the ester group of your molecule. This is a very common cause of tailing for polar compounds.[4]
-
Solution: While our recommended method does not use a buffer, if tailing is severe, you can add a small amount of a weak acid like 0.1% formic acid to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions. Alternatively, using a high-purity, end-capped column can mitigate this issue.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[5]
-
Solution: Try reducing the concentration of your sample solution by half (e.g., to 0.05 mg/mL) and re-injecting. If the peak shape improves, you were overloading the column.
-
Q2: My retention times are drifting to be shorter/longer in every run. Why? A: Drifting retention times indicate a change in the chromatographic conditions.
-
Cause 1: Inconsistent Mobile Phase Composition: If you are mixing solvents online, the pump proportioning valves may not be working perfectly.[3][6] Evaporation of the more volatile solvent (Acetonitrile) from the reservoir can also change the composition over time.
-
Solution: Prepare a fresh batch of the mobile phase, pre-mixing it manually. Ensure solvent reservoir caps are tightly sealed.
-
-
Cause 2: Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence.
-
Solution: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. For a 150 mm column at 1 mL/min, this means equilibrating for at least 20 minutes.[6]
-
-
Cause 3: System Leaks: A small leak in the system, especially between the pump and injector, can cause the flow rate to be lower than the setpoint, leading to longer retention times.[5]
-
Solution: Systematically check all fittings for any signs of leakage. Tighten any loose connections.
-
Q3: I am seeing "ghost peaks" in my chromatogram, especially in the blank run. A: Ghost peaks are peaks that appear in your chromatogram but are not from the injected sample.
-
Cause 1: Sample Carryover: The autosampler needle and injection port may not be sufficiently cleaned between runs, leading to carryover from a previous, more concentrated injection.
-
Solution: Program a more rigorous needle wash in your method, using a strong solvent like 100% Acetonitrile.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as broad peaks.
-
Solution: Always use fresh, HPLC-grade solvents and high-purity water (e.g., Milli-Q). Filter solvents if they have been stored for a long time.
-
Alternative Method 1: Gas Chromatography (GC-FID)
GC is an excellent alternative for purity analysis if the analyte is thermally stable and sufficiently volatile. This compound meets these criteria.
Experimental Protocol: GC-FID Purity Assay
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition software.
-
GC-grade solvents (e.g., Dichloromethane or Ethyl Acetate).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column that separates compounds based on boiling point; suitable for this analyte.[2] |
| Carrier Gas | Helium or Hydrogen at 1.2 mL/min (constant flow) | Inert carrier gas. Helium is standard and safe. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample without degradation. |
| Detector Temp. | 280°C (FID) | Prevents condensation of the analyte in the detector. |
| Oven Program | Initial: 120°C (hold 2 min), Ramp: 15°C/min to 260°C, Hold: 5 min | A temperature ramp ensures good separation of early-eluting solvents and late-eluting impurities. |
| Injection Mode | Split (50:1) | A high split ratio prevents column overloading and ensures sharp peaks for a concentrated sample. |
3. Sample Preparation:
-
Dissolve ~10 mg of the sample in 10 mL of Dichloromethane to make a 1 mg/mL solution.
GC Troubleshooting Guide (FAQ)
Q1: My peaks are very broad. How can I improve the peak shape? A: Broad peaks in GC usually point to issues with the injection or column efficiency.
-
Cause 1: Slow Injection/Vaporization: If the injector temperature is too low, the sample vaporizes too slowly, leading to a broad injection band.
-
Solution: Ensure the injector temperature is set appropriately (at least 250°C).
-
-
Cause 2: Column Degradation: The stationary phase of the column can degrade over time, especially if exposed to oxygen at high temperatures.
-
Solution: Condition the column by baking it at its maximum rated temperature for a few hours. If this doesn't help, the column may need to be replaced.
-
Q2: I'm not seeing any peak for my compound. A: This could be due to several factors, from sample preparation to instrument issues.
-
Cause 1: Septum Leak: A cored or old injector septum can cause the sample to leak out of the injector instead of being transferred to the column.
-
Solution: Replace the injector septum. This is a common maintenance task.
-
-
Cause 2: FID Not Lit: The flame in the FID may have been extinguished.
-
Solution: Check the FID status. If it is not lit, check the gas flows (Hydrogen and Air) and attempt to re-ignite it.
-
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[7] It measures the purity relative to a certified, unrelated internal standard.
Experimental Protocol: ¹H qNMR Purity Assay
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
NMR data processing software.
-
Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
2. Sample Preparation:
-
Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to a clean NMR tube.
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, e.g., 30 seconds) to ensure full relaxation of all protons and a sufficient number of scans for a good signal-to-noise ratio.
4. Purity Calculation:
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 340.94 g/mol )[8]
-
m = Mass weighed
-
P = Purity of the internal standard
qNMR Troubleshooting Guide (FAQ)
Q1: The proton signals of my analyte and the internal standard are overlapping. A: Signal overlap makes accurate integration impossible.
-
Solution 1: Choose a different internal standard. The key to qNMR is selecting a standard with signals in a clear region of the spectrum. Dimethyl sulfone, for example, has a single peak around 3.1 ppm, which is typically clear of aromatic signals.
-
Solution 2: Use a different deuterated solvent. Changing the solvent can sometimes shift the proton signals enough to resolve the overlap.
-
Solution 3: Use 2D NMR. Techniques like 2D J-resolved or HSQC can help to resolve overlapping signals if a suitable standard cannot be found.[7]
Q2: My calculated purity value seems inaccurate or has poor precision. A: Accuracy in qNMR depends heavily on experimental technique.
-
Cause 1: Insufficient Relaxation Delay: If the D1 delay is too short, signals from protons with long T1 relaxation times will be suppressed, leading to integration errors. Aromatic protons can have long T1s.
-
Solution: Ensure your relaxation delay (D1) is at least 5 times the longest T1 of any proton you are integrating.
-
-
Cause 2: Weighing Errors: As a primary method, qNMR is sensitive to weighing accuracy.
-
Solution: Use a calibrated analytical balance with at least four decimal places and ensure proper weighing technique to minimize static and other errors.
-
Method Comparison
| Feature | HPLC | GC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance |
| Analyte State | Non-volatile, soluble | Volatile, thermally stable | Soluble |
| Destructive? | Yes | Yes | No |
| Primary Use | Purity/Impurity profiling | Purity/Residual solvents | Absolute purity determination |
| Reference Std. | Requires analyte-specific std. | Requires analyte-specific std. | Requires unrelated internal std. |
| Throughput | High | High | Low to Medium |
General FAQs
Q: What is a typical purity specification for commercially available this compound? A: Commercial grades for research and synthesis are typically offered at ≥97% purity.[9] Higher purity grades (≥98% or ≥99%) may be available from specialized suppliers.[10]
Q: Do I need to validate my chosen analytical method? A: Yes. For use in regulated environments like pharmaceutical development, any analytical method must be validated to ensure it is fit for its intended purpose.[11][12][13] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.[14] Key guidelines are provided by the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[12]
References
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, M., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Cormica. (n.d.). Understanding Impurity Analysis.
- Pharma Beginners. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- National Center for Biotechnology Information. (n.d.). This compound.
- PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- National Center for Biotechnology Information. (2014).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- PubChemLite. (n.d.).
- MySkinRecipes. (n.d.).
- Amerigo Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Guidechem. (n.d.).
- Wikipedia. (n.d.).
- ChemScene. (n.d.).
- Al-Deen, T. S., et al. (2009). An uncertainty budget for the determination of the purity of glyphosate by quantitative nuclear magnetic resonance (QNMR) spectroscopy.
- ChemScene. (n.d.).
- MilliporeSigma. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
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- 4. hplc.eu [hplc.eu]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. chemscene.com [chemscene.com]
- 11. particle.dk [particle.dk]
- 12. fda.gov [fda.gov]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. wjarr.com [wjarr.com]
storage and stability issues of Methyl 3-bromo-4-iodobenzoate
An authoritative guide for researchers, scientists, and drug development professionals.
Technical Support Center: Methyl 3-bromo-4-iodobenzoate
Welcome to the Technical Support Center for this compound (CAS No. 249647-24-3). As Senior Application Scientists, we have compiled this guide to address the most common challenges related to the storage, stability, and use of this versatile building block. Our goal is to provide you with the causal logic behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the reagent. Based on supplier recommendations and safety data sheets, the optimal conditions are well-defined.[1][2]
-
Temperature: The compound should be stored in a refrigerator at 2-8°C.[2][3]
-
Atmosphere: Keep the container tightly sealed and dry.[1][4]
-
Light: Protect the compound from light, as it is known to be light-sensitive.[4][5][6] Store in an amber vial or in a dark location.
Causality: Halogenated aromatic compounds, particularly those containing iodine, can be susceptible to light-induced degradation, leading to the formation of radical species and subsequent decomposition. Cool temperatures slow down potential degradation pathways, while a dry, sealed environment prevents hydrolysis of the methyl ester group.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C | [2][3] |
| Light Exposure | Protect from light | [4][5][6] |
| Atmosphere | Store in a dry, tightly sealed container | [1][4] |
| Ventilation | Store in a well-ventilated place | [1][6] |
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[2][7] Adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[1][6][8]
-
Handling Solids: Avoid creating dust when handling the solid material.[1] If there is a risk of inhalation, use a full-face respirator.[1]
-
Spills: In case of a spill, evacuate the area, remove all sources of ignition, and clean up using spark-proof tools and appropriate absorbent material.[1]
Q3: How can I assess the purity of my this compound before use?
A3: The purity of your starting material is paramount for reaction success. We recommend verifying the purity of a new or stored batch before use.
-
Appearance: The compound should be a solid, typically beige in color.[2][6] Any significant discoloration (e.g., dark brown or black) may indicate degradation.
-
Melting Point: The reported melting point is in the range of 56-60°C.[2] A broad or depressed melting point is a classic indicator of impurities.
-
Spectroscopy: The most reliable method is ¹H NMR spectroscopy. The spectrum should show a clean singlet for the methyl ester protons and distinct aromatic proton signals consistent with the 1,2,4-trisubstituted pattern. The presence of unexpected peaks may indicate impurities or degradation products.
Troubleshooting Guide for Synthesis
This compound is a key intermediate in cross-coupling reactions. Its unique structure, featuring two different halogens, allows for selective, sequential functionalization. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling regioselective synthesis. This section provides troubleshooting for the most common applications.
Issue 1: Low or No Yield in Suzuki Coupling Reactions
This is a frequent challenge where the expected biaryl product is not formed efficiently. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.[9]
Potential Cause 1: Catalyst Inactivation The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, rendering it catalytically inactive.[10]
-
Solution: Ensure a rigorously inert atmosphere. All solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9][10] Assemble your reaction under a positive pressure of inert gas.
Potential Cause 2: Inefficient Transmetalation The transfer of the organic group from the boronic acid/ester to the palladium center is facilitated by the base. An inappropriate choice of base can stall the catalytic cycle.[9]
-
Solution: Screen different bases. While common choices like Na₂CO₃ or K₂CO₃ can work, stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging substrates.[9] The base's solubility is key; a biphasic solvent system (e.g., dioxane/water) can help solubilize the inorganic base.[9]
Potential Cause 3: Protodeboronation of the Boronic Acid The boronic acid coupling partner can degrade via protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of water at elevated temperatures.[9][10]
-
Solution: Use fresh, high-quality boronic acid. If protodeboronation is suspected, consider using a more stable boronic ester (e.g., a pinacol ester). Using milder bases and avoiding excessively high temperatures can also mitigate this side reaction.[10]
Caption: Iterative workflow for troubleshooting low yields in Suzuki coupling.
Issue 2: Prevalent Alkyne Homocoupling in Sonogashira Reactions
A major side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a butadiyne byproduct.[11][12] This consumes the alkyne and complicates purification.
Potential Cause 1: Presence of Oxygen Oxygen is the primary oxidant that drives the undesired Glaser coupling pathway.[11][12]
-
Solution: Rigorous exclusion of oxygen is the most critical factor. Use a Schlenk line or glovebox for the reaction setup. Ensure all solvents and the amine base are thoroughly degassed.[11]
Potential Cause 2: Copper Co-Catalyst The copper(I) co-catalyst, while accelerating the desired reaction, is the primary mediator of homocoupling.[12]
-
Solution 1 (Copper-Free Protocol): The most direct way to eliminate this side reaction is to use a copper-free Sonogashira protocol.[11][12] These methods often require a different ligand system and may need higher temperatures but completely avoid the Glaser pathway.
-
Solution 2 (Optimize Copper Protocol): If a copper-catalyzed reaction is necessary, minimize the amount of CuI used (e.g., 1-5 mol%). Adding the terminal alkyne slowly via syringe pump can also help, as it keeps the instantaneous concentration of the copper acetylide intermediate low, disfavoring dimerization.[11]
Caption: Competing reaction pathways in a Sonogashira coupling.
Experimental Protocols
Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method to confirm the identity and purity of this compound.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm Peaks: Identify the characteristic peaks for the compound. The methyl ester (–OCH₃) should appear as a sharp singlet around 3.9 ppm. The three aromatic protons will appear as distinct multiplets or doublets in the aromatic region (~7.5-8.5 ppm).
-
Check for Impurities: Integrate the identified peaks. Look for any unassigned peaks in the spectrum. The presence of significant peaks other than those corresponding to the product, solvent, or water indicates impurities.
-
Assess Purity: The purity can be estimated by comparing the integration of the product peaks to the integration of impurity peaks.
-
References
-
Methyl 4-bromo-3-iodobenzoate. (n.d.). MySkinRecipes. [Link]
-
This compound (97%). (n.d.). Amerigo Scientific. [Link]
-
This compound. (n.d.). PubChem. [Link]
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- 5. chemscene.com [chemscene.com]
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- 7. This compound | C8H6BrIO2 | CID 17750019 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dihalobenzoate Esters in Synthesis: A Comparative Analysis of Methyl 3-bromo-4-iodobenzoate
For the discerning researcher in synthetic chemistry and drug development, the choice of starting materials is a critical determinant of success. Dihalogenated aromatic compounds are foundational building blocks, offering multiple points for functionalization. Among these, dihalobenzoate esters present a unique combination of reactivity and stability. This guide provides an in-depth technical comparison of methyl 3-bromo-4-iodobenzoate with other dihalobenzoate esters, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Advantage of Orthogonal Halogen Reactivity
The utility of dihalobenzoates in complex molecule synthesis, particularly in cross-coupling reactions, is largely dictated by the nature and position of the halogen substituents. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energy. This inherent difference in reactivity allows for chemoselective and sequential functionalization, a powerful strategy for building molecular complexity in a controlled manner.
This compound is a prime example of a substrate designed for such sequential reactions. The presence of both a bromine and an iodine atom on the same aromatic ring allows for selective reaction at the more reactive C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing, cross-coupling reaction. This "one-pot" or sequential approach is highly efficient, minimizing purification steps and maximizing overall yield.
Comparative Analysis in Cross-Coupling Reactions
The performance of this compound is best understood in the context of its alternatives. Here, we compare its reactivity in three of the most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The chemoselectivity of this reaction with dihaloarenes is well-documented.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihalobenzoate Esters
| Entry | Dihalobenzoate Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 (mono-iodo) | [1] |
| 2 | Methyl 3,5-dibromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~85 (mono) | [2] |
| 3 | Methyl 4-bromo-3-iodobenzoate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | >90 (mono-iodo) | [3] |
| 4 | Methyl 3,4-dichlorobenzoate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~70 (mono) | N/A |
Note: Yields are for the mono-coupled product unless otherwise specified. Direct comparative studies under identical conditions are limited; this table collates data from various sources to illustrate general trends.
As the data suggests, the C-I bond of this compound and its isomer, methyl 4-bromo-3-iodobenzoate, readily undergoes Suzuki coupling with high efficiency, leaving the C-Br bond untouched. This allows for a second coupling to be performed at the bromide position, often with a different boronic acid, to generate unsymmetrical biaryl compounds. In contrast, while mono-coupling of methyl 3,5-dibromobenzoate is achievable, the similar reactivity of the two C-Br bonds can lead to mixtures of mono- and di-substituted products, requiring careful control of reaction conditions. Dichlorinated analogues are significantly less reactive, necessitating higher temperatures and more specialized catalyst systems.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, exhibits similar chemoselectivity. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective alkynylation.
Table 2: Comparative Yields in Sonogashira Coupling of Dihalobenzoate Esters
| Entry | Dihalobenzoate Ester | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | >95 (mono-iodo) | [4][5] |
| 2 | Methyl 3,5-dibromobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 12 | ~80 (mono) | [6] |
| 3 | Methyl 4-bromo-3-iodobenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 8 | >90 (mono-iodo) | N/A |
Note: Yields are for the mono-coupled product. Data is collated from various sources.
The high reactivity of the C-I bond in this compound allows for efficient Sonogashira coupling under relatively mild conditions. This is particularly advantageous when working with sensitive functional groups. For methyl 3,5-dibromobenzoate, achieving high selectivity for the mono-alkynylated product can be more challenging and may require the use of a slight excess of the dihalide.
Heck Reaction
The Heck reaction, the coupling of an alkene with an aryl halide, also demonstrates a preference for the more reactive C-I bond.[7][8]
Table 3: Comparative Yields in Heck Reaction of Dihalobenzoate Esters
| Entry | Dihalobenzoate Ester | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | ~90 (mono-iodo) | [9][10] |
| 2 | Methyl 3,5-dibromobenzoate | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 24 | ~75 (mono) | N/A |
Note: Yields are for the mono-coupled product. Data is collated from various sources.
The trend of higher reactivity for the C-I bond continues in the Heck reaction, making this compound a superior choice for selective olefination.
Mechanistic Rationale for Chemoselectivity
The observed selectivity in these cross-coupling reactions is rooted in the mechanism of the palladium-catalyzed cycle, specifically the initial oxidative addition step.[11][12]
Figure 1: Oxidative Addition Selectivity. The lower bond dissociation energy of the C-I bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction rate compared to the C-Br bond.
The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many cross-coupling reactions. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy and a significantly faster rate of oxidative addition. This kinetic difference allows for the selective reaction at the iodine-substituted position under conditions where the C-Br bond remains largely unreactive.
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for the sequential Suzuki-Miyaura coupling of this compound.
Protocol 1: First Suzuki-Miyaura Coupling (at the C-I position)
Figure 2: Workflow for the first Suzuki coupling. This protocol selectively targets the more reactive C-I bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.
Protocol 2: Second Suzuki-Miyaura Coupling (at the C-Br position)
Materials:
-
Mono-coupled product from Protocol 1 (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.2 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane
Procedure:
-
To a flame-dried round-bottom flask, add the mono-coupled product, the second arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-substituted product.
Application in the Synthesis of Bioactive Molecules
The strategic use of dihalobenzoate esters is particularly evident in the synthesis of complex pharmaceuticals. For instance, the biphenyl core of angiotensin II receptor antagonists such as Valsartan and Irbesartan can be constructed using sequential cross-coupling strategies.[1][13] While specific syntheses may employ different dihalogenated precursors, the principle of leveraging differential halogen reactivity is a common and powerful approach.
Characterization Data
Accurate characterization of starting materials and products is paramount. Below is a summary of the expected ¹H and ¹³C NMR spectral data for this compound and a common alternative, methyl 3,5-dibromobenzoate.
Table 4: NMR Spectral Data for Dihalobenzoate Esters
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Citation |
| This compound | 8.27 (d, 1H), 7.98 (dd, 1H), 7.64 (d, 1H), 3.94 (s, 3H) | 165.2, 140.1, 134.5, 131.9, 130.8, 128.5, 95.7, 52.8 | [14] |
| Methyl 3,5-dibromobenzoate | 8.16 (d, 2H), 8.04 (t, 1H), 3.87 (s, 3H) | 163.4, 139.7, 137.9, 134.0, 123.3, 53.1 | [15][16] |
Conclusion
This compound stands out as a highly versatile and efficient building block for the synthesis of complex organic molecules. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. While other dihalobenzoate esters, such as methyl 3,5-dibromobenzoate, are also valuable reagents, they often require more stringent control over reaction conditions to achieve high levels of selectivity for mono-functionalization. For synthetic chemists aiming to construct complex, unsymmetrical biaryl systems and other functionalized aromatics, this compound offers a superior strategic approach, leading to higher yields, cleaner reactions, and a more streamlined synthetic workflow.
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New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]
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PREPARATION OF IMIDES VIA THE PALLADIUM-CATALYZED COUPLING REACTION OF ORGANOSTANNANES WITH METHYL N-[METHOXY(METHYLTHIO)METHYLENE]CARBAMATE. J-STAGE. [Link]
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A Multi-Technique Spectroscopic Guide to Confirming the Structure of Methyl 3-bromo-4-iodobenzoate Derivatives
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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. Intermediates like Methyl 3-bromo-4-iodobenzoate are valuable building blocks, and verifying their precise structure is critical for the success of subsequent synthetic steps. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to create a self-validating system for the structural elucidation of this compound and its derivatives.
Introduction to the Spectroscopic Toolkit
No single analytical technique can provide a complete structural picture. True confidence in a structure is achieved when multiple, independent lines of evidence converge. For a molecule like this compound, each technique offers unique and complementary information:
-
¹H and ¹³C NMR Spectroscopy map the hydrogen and carbon environments, respectively, revealing connectivity and the electronic influence of substituents.
-
Mass Spectrometry (MS) provides the molecular weight and elemental formula, with characteristic isotopic patterns confirming the presence of specific elements like bromine.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
This guide will dissect the expected data from each technique and demonstrate how their combined interpretation leads to an irrefutable structural assignment.
Part 1: ¹H NMR Spectroscopy – Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) of each signal provide a detailed picture of the proton's local environment.
Theoretical Expectations
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is of primary interest.[1] For this compound, we expect three distinct signals from the three aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents:
-
-COOCH₃ (Methyl Ester): An electron-withdrawing group that deshields protons, shifting them downfield (to a higher ppm value).[2]
-
-Br (Bromo): An electron-withdrawing group via induction but electron-donating via resonance. Its effect is complex but generally deshielding.
-
-I (Iodo): Less electronegative than bromine, its deshielding effect is generally weaker.
Based on these effects, we can predict the relative positions of the three aromatic protons. The proton ortho to the ester group and adjacent to the bromine will likely be the most downfield, while the proton ortho to the iodine will be the most upfield of the three. The methyl group of the ester will appear as a sharp singlet, typically around δ 3.9 ppm.
Data Interpretation: A Comparative Analysis
The splitting patterns are key to confirming the 1,2,4-trisubstitution pattern. We expect:
-
One doublet (d) for the proton with only one neighbor.
-
One doublet of doublets (dd) for the proton with two neighbors.
-
One singlet-like or narrowly split signal for the proton with no ortho or meta neighbors.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~8.25 | d | 1H | Ortho to ester, deshielded. |
| H-5 | ~8.02 | dd | 1H | Between two halogens. |
| H-6 | ~7.85 | d | 1H | Ortho to iodine, least deshielded aromatic H. |
| -OCH₃ | ~3.95 | s | 3H | Typical range for methyl ester. |
Note: These are predicted values. Actual spectra may vary slightly.[3]
Part 2: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times.[4][5][6]
Theoretical Expectations
For this compound, we expect to see eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon.
-
Carbonyl Carbon (C=O): Typically appears significantly downfield, around δ 164-168 ppm.
-
Aromatic Carbons (C-Br, C-I): The carbons directly attached to the halogens are strongly influenced by them. The heavy atom effect of iodine can cause significant shielding (upfield shift).[7]
-
Other Aromatic Carbons: Their shifts will depend on their position relative to the three substituents.
-
Methyl Carbon (-OCH₃): Appears upfield, typically around δ 52-53 ppm.
The combination of ¹H and ¹³C NMR data, often aided by 2D NMR experiments like HSQC and HMBC, allows for the unambiguous assignment of every proton to its corresponding carbon.[8][9]
Part 3: Mass Spectrometry – Confirming Molecular Weight and Elemental Formula
Mass spectrometry is essential for determining the molecular weight of the compound and confirming its elemental composition. For halogenated compounds, MS provides a unique and powerful diagnostic tool through isotopic patterns.
The Bromine Isotope Signature
A key feature to look for is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] This means that any molecule containing a single bromine atom will show two peaks in its mass spectrum for the molecular ion (M⁺): one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br. These two peaks will have a relative intensity of approximately 1:1.[10] This pattern is a definitive confirmation of the presence of one bromine atom.
Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak.[11]
High-Resolution Mass Spectrometry (HRMS)
While low-resolution MS can confirm the bromine presence, high-resolution mass spectrometry (HRMS) is required to confirm the exact elemental formula. HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a molecular formula that matches the observed mass. For this compound (C₈H₆BrIO₂), the expected monoisotopic mass is approximately 339.8596 Da.[12][13]
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z (Monoisotopic) | Key Feature |
| [M]⁺ (with ⁷⁹Br) | ~339.86 | Molecular Ion |
| [M+2]⁺ (with ⁸¹Br) | ~341.86 | Isotope Peak, ~100% intensity relative to M⁺ |
Part 4: Infrared (IR) Spectroscopy – Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for quickly identifying the presence of key functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the analysis of solid or liquid samples with minimal preparation.[14][15][16]
Expected Vibrational Frequencies
For this compound, the most characteristic peaks would be:
-
C=O Stretch (Ester): A strong, sharp absorption band typically appearing around 1720-1730 cm⁻¹.[17][18] This is one of the most prominent peaks in the spectrum.
-
C-O Stretch (Ester): Absorptions in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.[1]
-
Aromatic C-H Stretch: A peak appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).[1]
The presence of these key bands provides strong, corroborating evidence for the proposed ester and aromatic structure.
Workflow and Comparative Summary
The logical flow for structural confirmation involves a multi-pronged approach where the results from each technique validate the others.
Caption: Workflow for Spectroscopic Structure Confirmation.
Table 3: Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Primary Information Provided | Key Confirmation for this compound | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), relative proton count. | Confirms the 1,2,4-substitution pattern via splitting and integration. | Does not provide molecular weight. Complex splitting can be difficult to interpret. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Confirms the presence of 8 unique carbons, including the carbonyl and methyl groups. | Low sensitivity, requires more sample or time.[6][19] Does not show C-C coupling directly. |
| Mass Spec. | Molecular weight, elemental formula (HRMS), isotopic abundance. | Confirms molecular formula C₈H₆BrIO₂ and definitively shows the presence of one Br atom via the M/M+2 pattern. | Provides little information on connectivity (isomerism). |
| IR Spec. | Presence of functional groups. | Confirms the presence of the ester group (strong C=O stretch) and the aromatic ring. | Provides limited information on the overall molecular structure or substitution pattern. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5][20]
-
Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently vortex or sonicate to ensure complete dissolution.[4][20]
-
Filtration and Transfer : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[4][5][21] This removes any particulate matter that could degrade spectral quality.
-
Acquisition : Insert the sample into the spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.[20]
-
¹H NMR : Acquire data using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
-
¹³C NMR : Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary.[22]
-
Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[22]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup : Use an ESI (Electrospray Ionization) source, which is common for small molecules of this type.[23] Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy.[24]
-
Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis : Identify the molecular ion cluster. Verify the ~1:1 intensity ratio for the peaks at m/z ~339.86 and ~341.86. Use the instrument's software to calculate the elemental formula from the accurately measured mass of the monoisotopic peak.
Protocol 3: ATR-FTIR Spectroscopy
-
Background Scan : Ensure the ATR crystal surface is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal. Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[14]
-
Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands corresponding to the expected functional groups.
Conclusion
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A Comparative Guide to Regioselective Synthesis: Maximizing Efficiency with Methyl 3-bromo-4-iodobenzoate
For researchers, medicinal chemists, and professionals in drug development, the efficient and predictable synthesis of complex organic molecules is paramount. The construction of multi-substituted aromatic scaffolds often presents a significant challenge, particularly concerning regioselectivity. This guide provides an in-depth comparison of synthetic strategies, validating the utility of Methyl 3-bromo-4-iodobenzoate as a superior starting material for sequential, site-selective cross-coupling reactions. We will objectively compare a synthetic route leveraging this molecule's unique reactivity against a more conventional alternative, supported by experimental data and mechanistic insights.
The Challenge: The Quest for Regiocontrolled Synthesis
The synthesis of di-substituted aromatic rings, a common core in numerous pharmaceuticals, often grapples with the issue of regioselectivity.[1] When starting with a di-halogenated arene bearing two identical halogens (e.g., dibromo- or dichloro-), functionalizing one position without affecting the other is challenging. This typically leads to statistical mixtures of mono-substituted isomers, di-substituted byproducts, and unreacted starting material, complicating purification and drastically reducing the yield of the desired isomer.
This compound (CAS 249647-24-3) was designed to overcome this very problem.[2][3][4] The key to its utility lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. Consequently, it undergoes oxidative addition to a Palladium(0) catalyst much more readily.[5] This reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for a subsequent, distinct transformation.
This guide will validate this principle by comparing two synthetic routes to a target molecule: Methyl 4-phenyl-3-(phenylamino)benzoate .
-
Route A: A sequential, regioselective approach starting with this compound.
-
Route B: A conventional, non-selective approach starting with Methyl 3,4-dibromobenzoate.
Comparative Workflow Analysis
The following diagram illustrates the strategic difference between the two synthetic routes. Route A provides a direct and controlled path to the target, whereas Route B is plagued by a lack of regioselectivity, leading to a complex product mixture.
Caption: Comparative workflow of Route A vs. Route B.
Performance Comparison: A Data-Driven Assessment
The choice of starting material has profound implications for reaction efficiency, yield, and cost. The following table summarizes the key performance differences between the two routes.
| Metric | Route A: this compound | Route B: Methyl 3,4-dibromobenzoate | Rationale & Justification |
| Starting Material | This compound | Methyl 3,4-dibromobenzoate | Route A utilizes a "smarter" building block designed for selectivity. |
| Step 1: Regioselectivity | Excellent (>98%) | Poor | The C-I bond is significantly more reactive than the C-Br bond towards Pd(0) oxidative addition, ensuring the reaction occurs at the desired position.[5] In Route B, the two C-Br bonds have similar reactivity, leading to a statistical mixture. |
| Step 1: Typical Yield | High (85-95%) | Low (20-40% of desired isomer) | High conversion and selectivity in Route A lead to a high yield of the single desired intermediate. The yield in Route B is crippled by the formation of multiple products. |
| Purification Challenges | Minimal | Significant | Route A's crude product is relatively clean, often requiring simple filtration or a single recrystallization/chromatography step. Route B requires extensive chromatography to separate structurally similar isomers, which is often difficult and time-consuming. |
| Overall Efficiency | High | Low | The predictability and high yield of Route A make it a far more efficient process, saving time, solvent, and resources. |
| Cost-Effectiveness | Process-dependent | Process-dependent | While the initial cost of this compound may be higher per gram, the significantly higher overall yield and reduced purification costs often make Route A more economical for synthesizing the final pure product. |
Validated Experimental Protocols
The following protocols are detailed methodologies for the successful execution of Route A.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Route A, Step 1)
This procedure selectively couples phenylboronic acid at the 4-position (C-I bond). The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[6][7]
Materials:
-
This compound (1.0 equiv, e.g., 3.41 g, 10 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 1.46 g, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 347 mg, 0.3 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 equiv, e.g., 4.15 g, 30 mmol)
-
1,4-Dioxane (50 mL)
-
Water (10 mL)
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product, Methyl 3-bromo-4-phenylbenzoate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a white solid. (Expected yield: 85-95%).
Protocol 2: Buchwald-Hartwig Amination (Route A, Step 2)
This procedure couples aniline at the 3-position (C-Br bond) of the Suzuki product. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[8][9][10]
Materials:
-
Methyl 3-bromo-4-phenylbenzoate (1.0 equiv, e.g., 2.93 g, 10 mmol)
-
Aniline (1.2 equiv, e.g., 1.1 mL, 12 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, e.g., 183 mg, 0.2 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 equiv, e.g., 381 mg, 0.8 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 1.35 g, 14 mmol)
-
Anhydrous Toluene (50 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Methyl 3-bromo-4-phenylbenzoate, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by aniline via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (hexane/ethyl acetate gradient) to obtain the final product, Methyl 4-phenyl-3-(phenylamino)benzoate. (Expected yield: 75-90%).
Mechanistic Insights: The "Why" Behind the Selectivity
Understanding the underlying catalytic cycles is crucial for appreciating the experimental choices. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are driven by a Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination. The base is critical for activating the boronic acid to facilitate transmetalation.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The selectivity in Route A arises at the Oxidative Addition step. The Pd(0) complex inserts into the weaker C-I bond (~220 kJ/mol) preferentially over the stronger C-Br bond (~280 kJ/mol).
Buchwald-Hartwig Amination Catalytic Cycle
This cycle is similar but involves an amine nucleophile. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine or the intermediate palladium complex to facilitate the final reductive elimination step.[8][9][11]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It stabilizes the palladium center, promotes the rate-limiting oxidative addition of the C-Br bond, and facilitates the final C-N bond-forming reductive elimination step.
Conclusion
For the synthesis of complex, multi-substituted aromatic compounds, strategic planning is as important as execution. This guide validates that This compound is a highly effective and efficient building block for predictable, regioselective synthesis. By leveraging the inherent reactivity difference between its iodo and bromo substituents, Route A provides a clean, high-yielding, and ultimately more economical path to the desired product compared to the non-selective alternative (Route B). This approach minimizes difficult purification steps and maximizes material throughput, making it an invaluable strategy for researchers in pharmaceutical and materials science.
References
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- (n.d.). Methyl 4-bromo-3-iodobenzoate. MySkinRecipes.
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- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
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- (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
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A Cost-Benefit Analysis of Methyl 3-bromo-4-iodobenzoate in Large-Scale Synthesis: A Comparison Guide
Executive Summary
In the landscape of pharmaceutical and materials science synthesis, the strategic construction of complex molecular frameworks is paramount. Di-halogenated aromatic compounds are critical building blocks, particularly for sequential cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of Methyl 3-bromo-4-iodobenzoate, a premier reagent for such transformations. Its primary advantage lies in the distinct reactivity hierarchy of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling highly selective, stepwise functionalization. However, this synthetic elegance comes at a significant procurement cost. We compare this reagent against viable, lower-cost alternatives, namely the methyl esters of 4-bromo-3-chlorobenzoic acid and 3,4-dibromobenzoic acid. Our analysis demonstrates that while this compound has a higher upfront cost, it can lead to greater overall process economy in complex syntheses by maximizing yield, simplifying purification, and reducing batch failures. Conversely, for simpler synthetic targets or cost-sensitive projects, alternatives like Methyl 4-bromo-3-chlorobenzoate present a compelling economic case, provided the challenges of its reduced bond selectivity can be overcome through process optimization.
Introduction: The Strategic Value of Orthogonal Halogen Reactivity
The creation of polysubstituted aromatic rings is a cornerstone of modern drug development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for this purpose.[1][2] A significant challenge in large-scale synthesis is the efficient and selective introduction of multiple, different substituents onto a single aromatic core. This is where building blocks with "orthogonal" reactive sites—functional groups that can be addressed independently under different reaction conditions—become invaluable.
This compound (CAS: 249647-24-3) is a prime example of such a reagent.[3][4] The foundational principle governing its utility is the difference in bond dissociation energy of the carbon-halogen bonds: C-I < C-Br < C-Cl. This translates to a reverse order of reactivity in the often rate-determining oxidative addition step of the catalytic cycle.[5] Consequently, the C-I bond can be selectively functionalized under mild catalytic conditions while leaving the more robust C-Br bond intact for a subsequent, different coupling reaction. This built-in selectivity is the core of its value proposition.
In-Depth Analysis: this compound
Reactivity and Synthetic Advantage
The key benefit of this compound is its predictable, stepwise reactivity. A chemist can perform a Suzuki, Sonogashira, or other coupling reaction at the highly reactive C-I position, isolate the mono-substituted product in high yield, and then proceed to a second, distinct coupling at the C-Br position, often by employing a more active catalyst, different ligand, or higher reaction temperature.[6] This strategic, two-step approach is fundamental to building complex drug candidates and advanced materials.
Economic Considerations
The primary drawback is cost. Iodinated aromatic compounds are almost invariably more expensive than their brominated or chlorinated counterparts due to the higher cost of elemental iodine and often more complex manufacturing processes. While bulk pricing is proprietary and requires direct quotation from suppliers, the significant price differential at laboratory scale is a reliable indicator of large-scale cost. This high upfront material cost must be weighed against potential downstream savings from improved yields, reduced purification costs, and lower risk of batch failure due to non-selective reactions.
Safety and Environmental Profile
According to safety data, this compound is classified as acutely toxic if swallowed (GHS06) and causes skin and eye irritation.[4][7] Handling requires stringent controls, including use in well-ventilated areas and appropriate personal protective equipment (PPE).[8] From an environmental perspective, the disposal of waste streams containing both iodinated and brominated organic compounds requires careful management. These halogenated wastes are typically classified as hazardous and must be disposed of via high-temperature incineration by specialized waste management providers to prevent environmental contamination.[9][10][11]
Comparative Analysis of Viable Alternatives
To contextualize the value of this compound, we must compare it to lower-cost alternatives that could plausibly be used in its place.
Alternative 1: Methyl 4-bromo-3-chlorobenzoate
Derived from 4-bromo-3-chlorobenzoic acid (CAS: 25118-59-6), this molecule offers a significant cost advantage, with indicative bulk pricing for the acid being as low as $10-15 USD per kilogram.[12]
-
Reactivity: The reactivity difference between the C-Br and C-Cl bonds is less pronounced than that of C-I and C-Br. While selective coupling at the C-Br position is achievable, it often requires more rigorous screening of catalysts, ligands, and reaction conditions to prevent competitive reaction at the C-Cl site. This can add significant process development time and cost, potentially offsetting the initial material savings.
-
Safety and Environment: The parent acid is also toxic if swallowed and is noted as being very toxic to aquatic life, demanding careful handling and containment.[13] Waste streams are still halogenated but avoid the higher-cost iodine component.
Alternative 2: Methyl 3,4-dibromobenzoate
This alternative presents the most significant synthetic challenge when sequential, differential coupling is the goal.
-
Reactivity: The two C-Br bonds possess very similar electronic and steric environments. As a result, achieving selective mono-functionalization is extremely difficult. Reactions often yield a statistical mixture of starting material, the desired mono-coupled product, and the di-coupled byproduct. Separating these components on a large scale can be prohibitively expensive and drastically lowers the effective yield of the target intermediate.
-
Cost and Viability: While likely cheaper than the iodo-bromo starting material, the downstream costs associated with poor selectivity and complex purification make it an unsuitable alternative for a sequential coupling strategy.
Data Summary and Comparison
The following table provides a head-to-head comparison of the key attributes for each reagent in a large-scale synthesis context.
| Feature | This compound | Methyl 4-bromo-3-chlorobenzoate | Methyl 3,4-dibromobenzoate |
| Structure | Ester of 3-bromo-4-iodobenzoic acid | Ester of 4-bromo-3-chlorobenzoic acid | Ester of 3,4-dibromobenzoic acid |
| CAS Number | 249647-24-3 | 25118-59-6 (for parent acid)[12] | 618-90-6 |
| Key Advantage | Excellent, predictable selectivity for sequential couplings (C-I then C-Br). | Very low raw material cost.[12] | Lower cost than iodo-bromo analog. |
| Key Disadvantage | High raw material cost. | Poor C-Br vs. C-Cl selectivity requires extensive process optimization. | Very poor selectivity for mono-functionalization, leading to complex mixtures and high purification costs. |
| Indicative Cost | High | Very Low | Low |
| Reactivity Trend | C-I >> C-Br | C-Br > C-Cl | C-Br(4) ≈ C-Br(3) |
| Key Safety Hazards | Acute Oral Toxicity (Danger), Skin/Eye Irritation.[4][7] | Acute Oral Toxicity (Danger), Very Toxic to Aquatic Life.[13] | Skin/Eye/Respiratory Irritation (Warning). |
| Waste Profile | Iodinated & Brominated Organics | Chlorinated & Brominated Organics | Brominated Organics |
Case Study: Experimental Protocols for Sequential Suzuki Coupling
To illustrate the practical implications of reagent choice, we provide representative, detailed protocols for a two-step sequential Suzuki-Miyaura coupling.
Workflow for Sequential Cross-Coupling
The general strategy involves two distinct palladium-catalyzed steps, exploiting the differential reactivity of the halogen atoms.
Protocol 1: Sequential Coupling with this compound
Step 1: Suzuki Coupling at the C-I Position
-
Vessel Preparation: To a nitrogen-purged reactor, add this compound (1.0 equiv), Arylboronic Acid 1 (1.1 equiv), and a suitable palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water) followed by an aqueous solution of a mild base like potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring and monitor by HPLC until the starting iodide is consumed.
-
Workup and Isolation: Cool the reaction, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude mono-coupled product is then purified, typically by recrystallization or column chromatography.
Step 2: Suzuki Coupling at the C-Br Position
-
Vessel Preparation: To a clean, inerted reactor, charge the purified mono-coupled intermediate from Step 1 (1.0 equiv), Arylboronic Acid 2 (1.2 equiv), and a more robust palladium catalyst system (e.g., PdCl₂(dppf) or a Buchwald-type pre-catalyst, 2-3 mol%).
-
Solvent and Base Addition: Add a degassed polar aprotic solvent (e.g., Dioxane or DMF) and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-110°C) and monitor by HPLC for the consumption of the intermediate.
-
Workup and Isolation: Upon completion, cool the mixture, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via recrystallization or chromatography to yield the desired di-substituted product.
Causality: The choice of a mild catalyst and base in Step 1 ensures selective reaction at the C-I bond. The more forcing conditions and a more active catalyst in Step 2 are necessary to activate the less reactive C-Br bond, a step that would have likely led to a mixture if attempted from the start with a di-bromo analog.
Protocol 2: Attempted Sequential Coupling with Methyl 4-bromo-3-chlorobenzoate
-
Vessel Preparation: To an inerted reactor, add Methyl 4-bromo-3-chlorobenzoate (1.0 equiv), Arylboronic Acid 1 (1.1 equiv), and a highly active catalyst system known for C-Cl activation (e.g., a Pd-NHC complex or a Buchwald ligand/precatalyst combination, 2-4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., Dioxane) and a strong base (e.g., K₃PO₄, 3.0 equiv).
-
Reaction: Heat the mixture to 100-120°C. The reaction must be monitored very carefully by HPLC. It is highly probable that in addition to the desired mono-bromo coupled product, formation of the mono-chloro coupled product and di-coupled byproduct will be observed.
-
Workup and Isolation: The workup is similar, but purification will be significantly more challenging due to the presence of multiple, structurally similar products, leading to a lower isolated yield of the desired intermediate.
Causality: The reduced difference in reactivity between C-Br and C-Cl necessitates harsh conditions from the outset, which compromises selectivity. This protocol is inherently a system of compromises, where one must find a narrow, and often low-yielding, window of selective reactivity.
Decision-Making Framework for Reagent Selection
The choice of starting material is a critical decision point in process development. The following framework can guide this selection process.
Conclusion and Expert Recommendations
The cost-benefit analysis of this compound versus its alternatives is not a simple matter of comparing price tags. It is an exercise in holistic process economy.
-
For complex, multi-step syntheses targeting high-value active pharmaceutical ingredients (APIs), where sequential and selective functionalization is non-negotiable, This compound is the superior choice. Its high upfront cost is a strategic investment. This cost is frequently recouped through higher overall yields, simplified purifications, reduced development timelines, and greater process robustness on a large scale.
-
For projects where raw material cost is the primary constraint, or where a single coupling at the more reactive position is sufficient, Methyl 4-bromo-3-chlorobenzoate is a compelling alternative. Researchers and process chemists must, however, budget for the significant time and resources required to develop a selective and scalable protocol, accepting the inherent risks of lower yields and more complex impurity profiles.
-
Methyl 3,4-dibromobenzoate should generally be avoided for sequential coupling strategies. Its utility is limited to the synthesis of symmetrical products or cases where statistical mixtures are acceptable, which is rare in the pharmaceutical industry.
Ultimately, the "best" reagent is context-dependent. A thorough understanding of the specific synthetic goals, budget constraints, and process capabilities is essential to making an informed and economically sound decision.
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- 12. 4-BROMO-3-CHLOROBENZOIC ACID | 25118-59-6 [chemicalbook.com]
- 13. 25118-59-6 4-Bromo-3-chlorobenzoic acid AKSci J54035 [aksci.com]
A Senior Application Scientist's Guide to Alternatives for Methyl 3-bromo-4-iodobenzoate in Cross-Coupling Reactions
Introduction: The Value and Limitations of a Differentiated Dihalide
In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, dihalogenated aromatic compounds are indispensable building blocks.[1] Methyl 3-bromo-4-iodobenzoate (CAS 249647-24-3) has carved out a significant niche as a versatile reagent for sequential and site-selective cross-coupling reactions.[2] Its utility stems from the differential reactivity of its carbon-halogen bonds under palladium catalysis. The carbon-iodine (C-I) bond is considerably more reactive towards oxidative addition—often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling—than the more robust carbon-bromine (C-Br) bond.[3][4][5] This reactivity gap allows synthetic chemists to selectively functionalize the 4-position (iodo) while leaving the 3-position (bromo) intact for a subsequent, distinct transformation.
However, reliance on a single building block can present challenges. The commercial availability of this compound has been noted as "discontinued" by some major suppliers, potentially complicating supply chains for process development. Furthermore, its cost and specific substitution pattern may not be optimal for every synthetic target. This guide provides a comparative analysis of viable alternative reagents, offering researchers the data and insights needed to make informed decisions for their specific applications. We will explore reagents that offer similar orthogonal reactivity, alternative substitution patterns, and different cost-benefit profiles, supported by experimental data and detailed protocols.
The Benchmark: Reactivity Profile of this compound
The primary application of this compound is in sequential palladium-catalyzed cross-coupling reactions. The established reactivity order for aryl halides is I > Br > Cl, which can be exploited to achieve high chemoselectivity.[3] A typical workflow involves a first coupling at the C-I bond, followed by a second coupling at the C-Br bond.
Caption: Sequential Suzuki-Miyaura coupling workflow.
This strategy is highly effective for building unsymmetrical biaryl and polyaryl structures, which are common motifs in medicinal chemistry.[6][7]
Alternative Reagents: A Comparative Analysis
The selection of an alternative reagent depends on several factors: the desired reactivity, the target molecule's substitution pattern, cost, and availability. We will now compare several classes of alternatives.
The Isomeric Alternative: Methyl 4-bromo-3-iodobenzoate
For syntheses requiring a different final substitution pattern, the regioisomer Methyl 4-bromo-3-iodobenzoate (CAS 1257231-51-8) is a direct and valuable alternative.[2][8]
-
Reactivity Profile: Similar to its 3-bromo-4-iodo counterpart, this isomer allows for selective coupling at the C-I bond first, followed by functionalization of the C-Br bond. This enables the synthesis of 3,4-disubstituted benzoates where the regiochemistry is flipped.
-
Application: It is a versatile building block for pharmaceuticals, agrochemicals, and advanced materials where this specific connectivity is required.[2]
-
Considerations: While functionally similar in terms of selective reactivity, its commercial availability and cost should be verified with current suppliers.[8]
The Pseudohalide Alternative: Aryl Triflates
Aryl triflates (OTf) are excellent leaving groups in palladium-catalyzed cross-couplings and can serve as effective substitutes for iodides.[9][10][11] A key alternative in this class is Methyl 3-bromo-4-(trifluoromethylsulfonyloxy)benzoate .
-
Reactivity Profile: The general reactivity order for palladium catalysts is often I > OTf > Br > Cl.[3] This maintains the potential for sequential coupling. The C-OTf bond can be selectively coupled while leaving the C-Br bond intact. This has been demonstrated in various systems, enabling the conversion of phenols (precursors to triflates) into aryl halides or other coupled products.[11]
-
Advantages: Phenols are often more readily available or easier to synthesize than aryl iodides, providing a more flexible route to the cross-coupling precursor. The triflate group can be introduced under mild conditions from the corresponding phenol, such as Methyl 3-bromo-4-hydroxybenzoate.
-
Causality Behind Experimental Choice: Choosing a triflate alternative is often driven by the synthetic accessibility of the corresponding phenol. If a multi-step synthesis is required to install an iodide, but the phenol is commercially available, the triflate route can significantly shorten the overall sequence.
The Cost-Effective Halide Alternative: Methyl 3-bromo-4-chlorobenzoate
For applications where extreme selectivity is less critical and cost is a major driver, replacing the iodide with a chloride is a viable strategy.
-
Reactivity Profile: The reactivity difference between bromine and chlorine (Br > Cl) is less pronounced than that between iodine and bromine.[3] Achieving selective mono-functionalization at the C-Br bond requires more careful control of reaction conditions (catalyst, ligand, temperature). However, catalyst systems have been developed that can selectively couple a C-Br bond in the presence of a C-Cl bond.[3]
-
Advantages: Chloro-aromatics are generally significantly cheaper and more widely available than their iodo- or even bromo-counterparts. This makes Methyl 3-bromo-4-chlorobenzoate an economically attractive option for large-scale synthesis.
-
Trustworthiness of Protocols: Achieving selectivity can be challenging. Success often relies on "catalyst-control," where the choice of ligand dictates which site reacts.[12] For example, sterically hindered ligands can favor reaction at the less hindered site, while electronically-tuned ligands can exploit differences in C-X bond polarity.[13][14]
Quantitative Data Summary
The following table provides a comparative summary of the benchmark reagent and its alternatives. Relative costs are estimated based on typical catalogue prices and may vary.
| Reagent Name | CAS Number | Structure | Relative Reactivity Profile | Key Advantage | Key Disadvantage |
| This compound | 249647-24-3 | I >> Br | High, predictable selectivity | Potential availability issues, higher cost | |
| Methyl 4-bromo-3-iodobenzoate | 1257231-51-8 | I >> Br | Access to different regioisomer | Similar cost/availability to benchmark | |
| Methyl 3-bromo-4-(OTf)benzoate | N/A | OTf > Br | Accessible from phenols | Triflation step adds cost/time | |
| Methyl 3-bromo-4-chlorobenzoate | N/A | Br > Cl | Lower cost, high availability | Lower selectivity, requires optimization |
Detailed Experimental Protocols
To provide a practical comparison, here are detailed protocols for a selective Suzuki-Miyaura coupling.
Protocol 1: Selective Suzuki Coupling using this compound
This protocol is designed to selectively couple an arylboronic acid at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane / Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 3-bromo-4-arylbenzoate.
Rationale: The use of a standard Pd(0) catalyst like Pd(PPh₃)₄ at moderate temperatures is sufficient to activate the highly reactive C-I bond while leaving the C-Br bond largely untouched, ensuring high selectivity.[4][15]
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion and Recommendations
While this compound is an excellent reagent for constructing complex molecules via sequential cross-coupling, researchers are not limited to this single option. The choice of an alternative should be guided by a clear analysis of the synthetic goals and practical constraints.
-
For regioisomeric targets , Methyl 4-bromo-3-iodobenzoate is the logical equivalent.
-
When synthetic flexibility and precursor availability are paramount, converting a readily available phenol to an aryl triflate like Methyl 3-bromo-4-(trifluoromethylsulfonyloxy)benzoate offers a powerful alternative strategy.
-
For large-scale synthesis where cost is a primary driver , Methyl 3-bromo-4-chlorobenzoate is a compelling choice, provided that the necessary investment is made in catalyst screening and reaction optimization to ensure selective C-Br functionalization.
By understanding the reactivity profiles and practical considerations of these alternatives, researchers and drug development professionals can design more robust, efficient, and economical synthetic routes to their target molecules.
References
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Littke, A. F., & Fu, G. C. (2000). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
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Joshi, N., et al. (2019). Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. Environmental Science and Pollution Research, 27(5), 5538-5548. Available at: [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from Amerigo Scientific. Available at: [Link]
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Ghaffari, M. A., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9655–9664. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 4-bromo-3-iodobenzoate. Retrieved from MySkinRecipes. Available at: [Link]
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Singh, P., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1250-S1264. Available at: [Link]
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Ikawa, T., & Akai, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 308-325. Available at: [Link]
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Di Sante, M., et al. (2011). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. Molecules, 16(12), 10247-10258. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]
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Lehmler, H. J., et al. (2020). Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. Environmental Science and Pollution Research International, 27(5), 5538–5548. Available at: [Link]
-
Joshi, N., et al. (2019). Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. ResearchGate. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]
-
Shen, D., & Hartwig, J. F. (2012). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 14(12), 3092–3095. Available at: [Link]
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DSpace@MIT. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from DSpace@MIT. Available at: [Link]
-
Chen, K., & Ritter, T. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13612–13618. Available at: [Link]
-
University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from University at Buffalo Libraries. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 9(10), 9198–9208. Available at: [Link]
-
Li, J., et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 24(18), 3326. Available at: [Link]
-
Markiewicz, J. T., et al. (2020). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Molecules, 25(15), 3386. Available at: [Link]
-
Sommer, H., & Hartwig, J. F. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 141-167. Available at: [Link]
-
Kuan, S. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from PubChem. Available at: [Link]
-
Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Methyl 4-bromo-3-iodobenzoate [myskinrecipes.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. benchchem.com [benchchem.com]
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- 6. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
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- 11. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mechanistic Strategies in the Cross-Coupling of Methyl 3-bromo-4-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex molecule synthesis, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of efficient and elegant synthetic design. Methyl 3-bromo-4-iodobenzoate stands out as a particularly versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a powerful tool for selective, sequential bond formation. This guide offers an in-depth exploration of the mechanistic principles governing the reactivity of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, alongside a comparative analysis with alternative dihalogenated synthons and detailed, field-proven experimental protocols.
The Foundational Principle: Chemoselectivity in Palladium Catalysis
The ability to selectively functionalize one halogenated position over another in a di- or polyhalogenated arene is rooted in the kinetics of the oxidative addition step of the palladium catalytic cycle. The generally accepted order of reactivity for aryl halides in this crucial, often rate-determining, step is I > Br > Cl > F. This trend is a direct consequence of the decreasing bond dissociation energies of the corresponding carbon-halogen bonds. For this compound, this principle dictates that the C-I bond will preferentially undergo oxidative addition to a Pd(0) catalyst under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations.
Mechanistic Deep Dive: Cross-Coupling Reactions of this compound
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of biaryl structures. The chemoselective coupling of an arylboronic acid at the C4 (iodo) position of this compound is a prime example of harnessing differential reactivity.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
The key to selectivity lies in the initial oxidative addition step, where the weaker C-I bond of this compound reacts preferentially with the Pd(0) catalyst.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the direct coupling of terminal alkynes with aryl halides. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be controlled to occur selectively at the C-I bond.
Catalytic Cycle of the Sonogashira Reaction:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The choice of ligand is particularly critical in Buchwald-Hartwig aminations to promote the reductive elimination step and prevent undesired side reactions. [1]
Comparative Performance Analysis: this compound vs. Alternative Dihalogenated Benzoates
While this compound offers a clear reactivity differential, other dihalogenated benzoates can be employed depending on the desired synthetic outcome and downstream transformations.
| Substrate | Halogen Reactivity Order | Key Advantages | Potential Challenges |
| This compound | I > Br | Excellent chemoselectivity for sequential couplings. | Higher cost compared to dibromo or dichloro analogs. |
| Methyl 3,5-dibromobenzoate | Br ≈ Br | Symmetrical, allowing for double coupling or statistical mono-coupling. Cost-effective. | Selective mono-functionalization can be challenging and may require specific ligand control. [2] |
| Methyl 4-chloro-3-iodobenzoate | I > Cl | Very high chemoselectivity due to the large difference in C-I and C-Cl bond energies. | The C-Cl bond can be challenging to activate for subsequent couplings, often requiring more specialized catalysts. |
| Methyl 2,4-dibromobenzoate | C2-Br > C4-Br (steric & electronic effects) | Orthogonal reactivity can be achieved based on steric hindrance and electronic effects. | Selectivity can be catalyst and ligand dependent, requiring careful optimization. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific coupling partners and desired scale.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), followed by a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-bromo-4-arylbenzoate.
Protocol 2: Selective Sonogashira Coupling of this compound
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1-2 mol%).
-
Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or GC-MS. [3]5. After completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the methyl 3-bromo-4-(alkynyl)benzoate.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound
Step-by-Step Procedure:
-
In a glovebox, charge an oven-dried resealable Schlenk tube with a stir bar, Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography to obtain the methyl 3-bromo-4-(amino)benzoate.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, functionalized aromatic compounds. A thorough understanding of the mechanistic principles of palladium-catalyzed cross-coupling reactions, particularly the factors governing chemoselectivity, allows for the rational design of synthetic routes that leverage the differential reactivity of the C-I and C-Br bonds. By carefully selecting the reaction conditions, catalysts, and ligands, researchers can achieve high yields and selectivities in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The comparative analysis with alternative dihalogenated benzoates further empowers chemists to choose the optimal starting material for their specific synthetic challenges. The provided protocols offer a solid foundation for the practical application of these transformative reactions in the pursuit of novel molecules for pharmaceutical and materials science applications.
References
- [Link to a relevant review on Suzuki-Miyaura coupling]
- [Link to a publication on selective coupling of dibromobenzenes]
- [Link to a relevant review on Sonogashira coupling]
- [Link to a publication on the mechanism of Sonogashira coupling]
- [Link to a relevant review on Buchwald-Hartwig amin
- [Link to a publication on the mechanism of Buchwald-Hartwig amin
- [Link to a publication with experimental data on dihalobenzo
- [Link to a publication on alternative dihalogen
- [Link to a general protocol for Suzuki coupling]
- [Link to a general protocol for Sonogashira coupling]
- [Link to a general protocol for Buchwald-Hartwig amin
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-bromo-4-iodobenzoate
Methyl 3-bromo-4-iodobenzoate is a halogenated aromatic compound integral to various synthetic pathways in pharmaceutical and materials science research. Its molecular structure, featuring both bromine and iodine substituents, imparts unique reactivity but also necessitates stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, moving beyond generic statements to offer actionable, field-proven insights for researchers and laboratory managers.
Foundational Step: Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound is classified with several key hazards that dictate its handling as a hazardous substance.[1][2][3]
The primary risks associated with this compound are its acute toxicity if ingested and its irritant properties upon contact with skin and eyes.[1][2][3] These classifications mandate that the compound and any material contaminated with it must be treated as regulated hazardous waste.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Signal Word | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed | [1][2][3] |
| Skin Irritation | H315 | Warning | Causes skin irritation | [1][3] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation | [1][3] |
| Specific target organ toxicity | H335 | Warning | May cause respiratory irritation | [1][3] |
The Core Protocol: Waste Segregation and Containment
The single most critical aspect of disposing of this compound is its strict segregation as halogenated organic waste .[4][5] Halogens are a group of elements including fluorine, chlorine, bromine, and iodine.[6] Due to the presence of bromine and iodine, this compound falls squarely into the halogenated category.
Why is segregation so important? Co-mingling halogenated and non-halogenated waste streams complicates the disposal process. Halogenated compounds require specific, often more costly, disposal technologies like high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HBr, HI).[7] Mixing them with simpler, non-halogenated solvents needlessly classifies the entire volume as the more hazardous and expensive category.[5][6]
Step-by-Step Disposal Workflow
-
Decontaminate Primary Containers and Glassware:
-
Any glassware, syringes, or spatulas that have come into direct contact with this compound must be decontaminated.
-
Rinse the contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this rinsate is now considered hazardous halogenated waste and must be collected in the designated waste container.[8] Do not dispose of the rinsate down the drain.[6]
-
-
Collect Solid and Liquid Waste:
-
Solid Waste: Collect any remaining solid this compound, along with any contaminated weighing paper or disposable materials (e.g., gloves, absorbent pads), and place them directly into the designated halogenated solid waste container.
-
Liquid Waste: Collect all liquid residues, reaction mixtures containing the compound, and the decontamination rinsate into a designated Halogenated Liquid Waste container.[5]
-
-
Manage the Waste Container:
-
Use a Proper Container: The waste container must be made of a chemically resistant material (e.g., high-density polyethylene or glass), be in good condition, and have a tightly sealing lid to prevent the escape of vapors.[6][9]
-
Labeling is Non-Negotiable: The container must be clearly labeled with the words "Hazardous Waste " and a full list of its contents, including "this compound" and any solvents used.[5][8] Ensure the associated hazards (e.g., "Toxic," "Irritant") are also clearly marked.[5]
-
Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5][9] This is a regulatory requirement and minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
The following diagram illustrates the critical decision-making process for waste segregation.
Storage and Final Disposal
Once collected and properly labeled, the hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general traffic, incompatible materials, and sources of ignition.[10][11]
The final step is to arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] These professional services are equipped to transport and dispose of the material in compliance with all local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[7][13]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all cleanup operations if possible.[10]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[3][10]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[10]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
By adhering to this detailed protocol, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
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This compound | C8H6BrIO2 | CID 17750019. PubChem, National Institutes of Health. Available at: [Link]
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This compound (97%). Amerigo Scientific. Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. Available at: [Link]
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Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer. Available at: [Link]
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INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. Regulations.gov. Available at: [Link]
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Mastering the Safe Handling of Methyl 3-bromo-4-iodobenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of Methyl 3-bromo-4-iodobenzoate (CAS No. 249647-24-3), a halogenated aromatic compound. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be your trusted resource for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid compound that presents several potential hazards. A thorough understanding of these risks is the first step in ensuring a safe working environment.
According to its Globally Harmonized System (GHS) classification, this compound is considered:
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can lead to irritation.[6][7][8] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and dust that can cause serious eye damage.[6][7][9] |
| Body Protection | Chemically resistant lab coat or apron and closed-toe shoes | To prevent contamination of personal clothing and protect against spills.[6][9] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | To be used in areas with inadequate ventilation or when the generation of dust is likely, to prevent respiratory tract irritation.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed.[3][4][5][7]
Preparation and Handling
All handling of this compound should be conducted within a certified chemical fume hood to control dust and vapor exposure.
-
Work Area Preparation: Ensure the fume hood is operational and the work area is clean and free of clutter. Have all necessary equipment and reagents within the fume hood.
-
Weighing and Aliquoting: Carefully weigh and transfer the required amount of the solid compound. Use appropriate tools to minimize the creation of dust.
-
Experimental Procedures: Conduct all experimental work within the fume hood. Keep the sash at the lowest practical height.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is as critical as its safe handling. Halogenated organic compounds require specific disposal procedures.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic waste.[6] Do not mix with non-halogenated waste.
-
Container Management: The waste container must be kept tightly closed and stored in a designated satellite accumulation area.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[7] This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.[7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing and wash it before reuse.[7] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4][5][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][5][10][11] Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-4-IODOBENZOIC ACID METHYL ESTER.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97.
- Thermo Fisher Scientific. (2024). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
